Friulimicin D
描述
This compound has been reported in Actinoplanes friuliensis with data available.
a peptidoglycan synthesis inhibitor; isolated from Actinplanes friuliensis; structure in first source
属性
分子式 |
C60H96N14O19 |
|---|---|
分子量 |
1317.5 g/mol |
IUPAC 名称 |
(2S)-2-[(3S,4R,7S,13R,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid |
InChI |
InChI=1S/C60H96N14O19/c1-8-32(4)20-15-13-11-9-10-12-14-16-23-42(76)66-36(26-41(62)75)53(85)72-50-35(7)65-54(86)40-22-19-25-74(40)58(90)47(31(2)3)70-57(89)49(34(6)61)69-44(78)30-64-51(83)37(27-45(79)80)67-43(77)29-63-52(84)38(28-46(81)82)68-56(88)48(33(5)60(92)93)71-55(87)39-21-17-18-24-73(39)59(50)91/h14,16,31-40,47-50H,8-13,15,17-30,61H2,1-7H3,(H2,62,75)(H,63,84)(H,64,83)(H,65,86)(H,66,76)(H,67,77)(H,68,88)(H,69,78)(H,70,89)(H,71,87)(H,72,85)(H,79,80)(H,81,82)(H,92,93)/b16-14-/t32?,33-,34+,35+,36-,37-,38-,39+,40-,47+,48-,49+,50-/m0/s1 |
InChI 键 |
YCENLAAIZVXNOG-JCDMCXPCSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Friulimicin D from Actinoplanes friuliensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friulimicin D is a member of the friulimicin complex, a group of potent lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2] This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of this compound. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate a comprehensive understanding of the processes involved. This compound, like its analogues, exhibits significant activity against a range of Gram-positive bacteria, including multi-drug resistant strains, by inhibiting cell wall biosynthesis through a unique mechanism involving the sequestration of bactoprenol (B83863) phosphate (B84403).[3][4]
Introduction
The friulimicins are a family of cyclic lipopeptide antibiotics discovered from the fermentation broth of Actinoplanes friuliensis strain HAG 010964.[1] This family comprises four main components: Friulimicin A, B, C, and D.[1] These compounds are structurally related to the amphomycin group of antibiotics but possess distinct properties due to differences in their exocyclic amino acid residue.[1] The friulimicins have an asparagine residue at this position, which contributes to their higher isoelectric points compared to the amphomycins.[1]
The antibacterial activity of the friulimicins is notable, particularly against problematic Gram-positive pathogens.[3][5] Their mechanism of action involves the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall integrity.[3][4] This inhibition is achieved through the formation of a complex with bactoprenol phosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[3] This mode of action is distinct from many other classes of antibiotics and makes the friulimicins promising candidates for further drug development.
Fermentation of Actinoplanes friuliensis
The production of friulimicins is achieved through the submerged fermentation of Actinoplanes friuliensis. While various nutrient media can be utilized, the development of a chemically defined production medium has enabled more controlled and optimized production processes.[1][5]
Culture Conditions
Successful fermentation of A. friuliensis for friulimicin production relies on the careful control of various physical and chemical parameters.
-
Inoculum: A well-established seed culture of A. friuliensis is used to inoculate the production medium.
-
Media: While complex media containing components like yeast extract, malt (B15192052) extract, and glucose have been used, a chemically defined medium allows for better process control and analysis of the influence of individual components on growth and antibiotic biosynthesis.[5][6]
-
Fermentation Parameters: Key parameters such as temperature, pH, aeration, and agitation are optimized to ensure robust microbial growth and maximal antibiotic yield.
-
Process Strategies: Both fed-batch and continuous cultivation strategies have been developed for friulimicin production.[5]
Production Yields
The volumetric productivity of friulimicin can vary depending on the fermentation strategy employed.
| Fermentation Strategy | Volumetric Productivity of Friulimicin |
| Fed-batch | 1-2 mg/L/h |
| Perfusion process (Dilution rate: 0.05 h⁻¹) | 3-5 mg/L/h |
Table 1: Volumetric productivity of friulimicin in different fermentation processes.[5]
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process that leverages the physicochemical properties of the molecule. The general workflow involves initial separation of the friulimicin complex from other co-produced metabolites, followed by fractionation of the individual friulimicin analogues.
Experimental Protocols
Step 1: Removal of Biomass The first step in the purification process is the removal of the A. friuliensis cells from the fermentation broth. This is typically achieved by centrifugation or filtration to yield a clear culture supernatant containing the secreted friulimicins.
Step 2: Ion-Exchange Chromatography Ion-exchange chromatography is a crucial step for the separation of the friulimicin complex from the co-produced acidic lipopeptides of the amphomycin type.[1] Due to their higher isoelectric points, the friulimicins can be selectively eluted under specific pH and salt conditions.[1]
-
Resin: A cation exchange resin, such as Dowex 50WX4, can be used for the separation of basic and neutral amino acids post-hydrolysis, indicating its utility for separating molecules with differing charges.[7] The specific resin for separating the intact friulimicin analogues would be chosen based on their overall charge at a given pH.
-
Elution: A stepwise or gradient elution with increasing ionic strength or a change in pH is employed to separate the friulimicins from the more acidic amphomycins.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC) Preparative reverse-phase HPLC is a high-resolution technique used to separate the individual friulimicin analogues (A, B, C, and D) from the complex mixture obtained after ion-exchange chromatography.
-
Column: A C18 stationary phase is commonly used for the separation of lipopeptides.
-
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile, containing a modifier like trifluoroacetic acid (TFA) is typically used.[7]
-
Detection: Elution of the compounds is monitored by UV absorbance.
Step 4: Final Purification and Desalting The fractions containing this compound are collected, pooled, and subjected to a final purification or desalting step to remove any remaining impurities and HPLC mobile phase components. This can be achieved by techniques such as solid-phase extraction or size-exclusion chromatography.
Analytical Characterization
The purity and identity of the isolated this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to assess the purity of the final product.
| Parameter | Condition |
| Column | Purospher RP-18 (5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B |
| Detection | UV absorbance |
Table 2: Typical HPLC conditions for the analysis of friulimicins.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to aid in its structural elucidation.
Biological Activity
This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. Its activity is dependent on the presence of calcium ions.[8]
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values for the related compound, Friulimicin B, against various Gram-positive pathogens.
| Bacterial Species | MIC Range (µg/mL) of Friulimicin B |
| Staphylococcus aureus | Data for this compound is not explicitly available, but Friulimicin B shows activity comparable to daptomycin.[8] |
| Enterococcus faecalis | Data for this compound is not explicitly available, but Friulimicin B shows activity comparable to daptomycin.[8] |
| Streptococcus pneumoniae | Data for this compound is not explicitly available, but Friulimicin B shows activity comparable to daptomycin.[8] |
| Vancomycin-Resistant Enterococci (VRE) | Friulimicin B is active against VRE strains.[3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Friulimicin B is active against MRSA strains.[3][5] |
Table 3: In vitro activity of Friulimicin B against selected Gram-positive bacteria. Note: MIC values for this compound are expected to be in a similar range.
Mechanism of Action Signaling Pathway
The antibacterial action of this compound is initiated by its interaction with the bacterial cell membrane, leading to the inhibition of cell wall synthesis.
Conclusion
This compound represents a promising lipopeptide antibiotic with a unique mechanism of action against Gram-positive bacteria. This technical guide has outlined the key aspects of its discovery, production, and purification from Actinoplanes friuliensis. The detailed methodologies and data presented herein provide a valuable resource for researchers and scientists in the field of antibiotic discovery and development, facilitating further investigation into this important class of natural products. The development of optimized fermentation and purification strategies will be crucial for the future clinical development of this compound and its analogues.
References
- 1. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinoplanes friuliensis - Wikipedia [en.wikipedia.org]
- 3. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merlionpharma.com [merlionpharma.com]
An In-depth Technical Guide to Friulimicin D: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin D is a member of the friulimicin family of lipopeptide antibiotics, which are produced by the actinomycete Actinoplanes friuliensis.[1][2] This family, which also includes friulimicins A, B, and C, demonstrates potent antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[2] The friulimicins are structurally related to other calcium-dependent antibiotics (CDAs) and share a common mechanism of action centered on the disruption of bacterial cell wall synthesis.[3][4] This guide provides a detailed overview of the chemical structure and biological properties of this compound, with a focus on its mechanism of action and the experimental methodologies used in its characterization.
Chemical Structure and Physicochemical Properties
The friulimicins are complex lipopeptides consisting of a cyclic decapeptide core linked to an exocyclic asparagine residue, which is in turn acylated with a fatty acid side chain.[2][5] The peptide core is notable for containing several unusual amino acids, such as methylaspartic acid, D-pipecolinic acid, and diaminobutyric acid.[5] All members of the friulimicin family (A, B, C, and D) possess an identical peptide macrocycle.[1] Their structural diversity arises from variations in the length and branching of the fatty acid acyl residue.[2]
While Friulimicin B is the most extensively studied compound in this family, information on this compound specifies its chemical and physical properties as detailed below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C60H96N14O19 | [6] |
| Molecular Weight | 1317.49 g/mol | [6] |
| Appearance | Colorless compound | [7] |
| Solubility | High solubility in water and methanol. Soluble in DMSO and aqueous buffers. | [7][8] |
| Stability | Stable for ≥24 months under recommended storage conditions. | [8] |
| Storage Conditions | -20°C, dry, and protected from light. | [8] |
Mechanism of Action
The antibacterial activity of this compound, like other members of its class, is dependent on the presence of calcium ions (Ca²⁺).[4][5] The primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical process for the integrity of the bacterial cell wall.[1][9] This inhibition is achieved through the formation of a complex with bactoprenol (B83863) phosphate (B84403) (C₅₅-P), an essential lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane.[4][5]
The proposed sequence of events is as follows:
-
Calcium-Dependent Conformational Change: In the presence of Ca²⁺, this compound undergoes a conformational change, which is necessary for its biological activity.[5]
-
Complex Formation with Bactoprenol Phosphate: The Ca²⁺-activated this compound specifically binds to C₅₅-P on the bacterial cell membrane.[4][5]
-
Inhibition of Peptidoglycan Synthesis: By sequestering C₅₅-P, this compound prevents its participation in the cycle of peptidoglycan precursor transport. This leads to an accumulation of cytoplasmic cell wall precursors and ultimately halts cell wall construction.[5][8]
-
Cell Lysis: The inability to synthesize and repair the peptidoglycan layer results in a weakened cell wall, leading to cell lysis and bacterial death.[8]
It is noteworthy that this mechanism of targeting C₅₅-P is distinct from many other classes of antibiotics, making friulimicins promising candidates for combating resistant pathogens.[5]
References
- 1. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the C 55 -P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07190D [pubs.rsc.org]
- 4. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. | Semantic Scholar [semanticscholar.org]
The Core Mechanism of Friulimicin D on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friulimicin D, a member of the cyclic lipopeptide class of antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interaction with the bacterial cell wall synthesis machinery. Detailed experimental protocols for key assays and quantitative data on its antimicrobial activity are presented to facilitate further research and development in this area.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound, produced by the actinomycete Actinoplanes friuliensis, represents a promising class of antibiotics with a distinct mechanism of action compared to many currently used drugs.[1][2] Structurally, it is a cyclic decapeptide with a lipid tail, a feature that is crucial for its antimicrobial activity.[1] This guide delves into the core mechanism by which this compound disrupts the integrity of the bacterial cell wall, a validated target for antibacterial therapy.
Mechanism of Action: Sequestration of the Bactoprenol (B83863) Phosphate (B84403) Carrier C55-P
The primary mode of action of this compound is the inhibition of peptidoglycan synthesis through the specific targeting and sequestration of the lipid carrier, bactoprenol phosphate (C55-P).[1][3][4] This action is critically dependent on the presence of calcium ions (Ca²⁺).[1]
This compound, in the presence of Ca²⁺, forms a stable complex with C55-P on the bacterial cell membrane.[1][3] C55-P is an essential lipid carrier responsible for transporting peptidoglycan precursors, specifically N-acetylmuramic acid (MurNAc)-pentapeptide, from the cytoplasm across the cell membrane to the site of cell wall assembly.[5] By binding to C55-P, this compound effectively traps the carrier, preventing its participation in the peptidoglycan synthesis cycle.[1][3]
This sequestration has a cascading effect on the cell wall biosynthesis pathway:
-
Inhibition of Lipid I Formation: The enzyme MraY, which catalyzes the transfer of MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to C55-P to form Lipid I, is indirectly inhibited due to the unavailability of its lipid substrate.[1]
-
Disruption of Downstream Processes: The lack of Lipid I subsequently halts the formation of Lipid II (catalyzed by MurG) and the final polymerization and cross-linking steps of peptidoglycan synthesis.[5]
-
Broader Impact on Cell Envelope Synthesis: C55-P is also a crucial carrier in the biosynthesis of other essential cell envelope components, such as teichoic acids and capsular polysaccharides.[1][4] Therefore, the sequestration of C55-P by this compound likely disrupts these pathways as well, contributing to its potent bactericidal effect.
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on the bacterial cell wall.
Quantitative Data: Antimicrobial Activity
This compound and its closely related analogue Friulimicin B exhibit potent activity against a wide range of Gram-positive bacteria, including clinically important resistant pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy.
| Bacterial Species | Strain | Friulimicin B MIC (µg/mL) | Daptomycin MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.5 - 1 | 0.5 - 1 | [2] |
| Staphylococcus aureus | MRSA (Clinical Isolates) | 0.5 - 2 | 0.5 - 2 | [2] |
| Enterococcus faecalis | ATCC 29212 | 1 - 2 | 1 - 4 | [2] |
| Enterococcus faecium | Vancomycin-Resistant | 1 - 4 | 1 - 4 | [2] |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.06 - 0.25 | ≤0.06 - 0.5 | [2] |
| Staphylococcus simulans | 22 | 0.078 | 0.039 | [1] |
| Bacillus subtilis | 168 | 0.078 | 0.625 | [1] |
Note: MIC values for Friulimicin B are presented as a close surrogate for this compound due to their structural and functional similarity. The activity of friulimicins is dependent on the presence of physiological concentrations of calcium (typically 50 mg/L).[2]
Detailed Experimental Protocols
The elucidation of this compound's mechanism of action has been facilitated by a series of key in vitro and in vivo experiments. The detailed methodologies for these assays are provided below.
Macromolecular Synthesis Inhibition Assay
This assay determines the specific cellular pathway targeted by an antibiotic by measuring the incorporation of radiolabeled precursors into essential macromolecules.
Protocol:
-
Bacterial Culture Preparation:
-
Radiolabeling:
-
Divide the culture into two aliquots. To one, add this compound at a concentration of 10x its MIC. The other serves as an untreated control.[1]
-
To each culture, add a specific radiolabeled precursor (e.g., [³H]glucosamine for cell wall synthesis, [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, and [¹⁴C]isoleucine for protein synthesis) to a final concentration of 1 µCi/mL.[1]
-
-
Incorporation Measurement:
-
Incubate the cultures at 37°C and take samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes).[1]
-
Precipitate the macromolecules by adding ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for at least 30 minutes.[1]
-
Collect the precipitate by filtration through glass microfiber filters.[1]
-
Wash the filters with 5% TCA to remove unincorporated precursors.[1]
-
Measure the radioactivity of the filters using a scintillation counter.[1]
-
-
Data Analysis:
-
Plot the incorporated radioactivity (in counts per minute, CPM) against time for both the treated and untreated cultures for each radiolabeled precursor. A significant reduction in incorporation for a specific precursor indicates that its corresponding pathway is inhibited by the antibiotic.
-
Caption: Experimental workflow for macromolecular synthesis inhibition assay.
Analysis of Cytoplasmic Peptidoglycan Precursors
This experiment investigates the accumulation of soluble cell wall precursors in the cytoplasm, which is indicative of a blockage in the later, membrane-associated stages of peptidoglycan synthesis.
Protocol:
-
Cell Culture and Treatment:
-
Grow the test organism (e.g., Staphylococcus simulans 22) in Mueller-Hinton broth with 50 µg/mL Ca²⁺ to an OD₆₀₀ of 0.5.[1]
-
Add chloramphenicol (B1208) (to inhibit protein synthesis and prevent cell lysis) and incubate for 15 minutes.[1]
-
Add this compound at 10x MIC and incubate for a further 30 minutes.[1]
-
-
Precursor Extraction:
-
Analysis by HPLC:
-
Lyophilize the supernatant and redissolve in a small volume of mobile phase.[3]
-
Analyze the extract by reverse-phase high-performance liquid chromatography (HPLC).[3]
-
Monitor the elution profile at a suitable wavelength (e.g., 262 nm for UDP-containing compounds).
-
Identify and quantify the peak corresponding to UDP-MurNAc-pentapeptide by comparison with a standard and/or mass spectrometry.[3]
-
-
Data Interpretation:
-
An accumulation of UDP-MurNAc-pentapeptide in this compound-treated cells compared to untreated controls indicates an inhibition of the membrane-bound steps of peptidoglycan synthesis.[1]
-
In Vitro Lipid II Synthesis Assay
This cell-free assay directly assesses the impact of this compound on the enzymatic reactions that produce Lipid I and Lipid II.
Protocol:
-
Preparation of Membrane Fractions:
-
Prepare membrane fractions from a suitable bacterial source rich in MraY and MurG enzymes (e.g., Micrococcus luteus).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the following components in a buffer containing Tris-HCl and MgCl₂:
-
Membrane protein (e.g., 300-400 µg)
-
C55-P (e.g., 10 nmol)[1]
-
UDP-MurNAc-pentapeptide (e.g., 100 nmol)[1]
-
UDP-N-acetylglucosamine (UDP-GlcNAc), which can be radiolabeled (e.g., [¹⁴C]UDP-GlcNAc) for detection (e.g., 100 nmol)[1]
-
Triton X-100 (to solubilize lipids)[1]
-
Varying concentrations of this compound.
-
-
-
Reaction and Analysis:
-
Initiate the reaction by adding the membrane preparation and incubate at 37°C.
-
Stop the reaction by adding a solvent (e.g., butanol/pyridine acetate).
-
Extract the lipid-linked intermediates.
-
Separate the extracted lipids (Lipid I and Lipid II) by thin-layer chromatography (TLC).
-
Visualize the lipid spots (e.g., using iodine vapor or autoradiography if a radiolabeled substrate was used).[1]
-
Quantify the amount of Lipid II formed in the presence of different concentrations of this compound.[1]
-
-
Expected Outcome:
-
This compound will inhibit the formation of Lipid II in a concentration-dependent manner.
-
Caption: Workflow for the in vitro Lipid II synthesis assay.
MraY Enzyme Activity Assay
This assay specifically measures the activity of the MraY enzyme, which is responsible for the synthesis of Lipid I.
Protocol:
-
Enzyme and Substrates:
-
Use purified MraY enzyme.
-
Substrates: C55-P (can be radiolabeled, e.g., [³H]C55-P) and UDP-MurNAc-pentapeptide.[1]
-
-
Reaction Setup:
-
Combine purified MraY, [³H]C55-P, and UDP-MurNAc-pentapeptide in a reaction buffer containing Tris-HCl, MgCl₂, and a detergent (e.g., N-lauroyl sarcosine).[1]
-
Include varying concentrations of this compound in different reaction tubes.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding the enzyme and incubate at 37°C for 1 hour.[1]
-
Spot the reaction mixture onto a TLC plate and develop the chromatogram.
-
Detect the radiolabeled Lipid I product by autoradiography or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.
-
-
Result Interpretation:
-
A decrease in the formation of Lipid I in the presence of this compound demonstrates the inhibition of MraY activity, consistent with the sequestration of its substrate, C55-P.[1]
-
Conclusion
This compound exerts its potent bactericidal effect against Gram-positive bacteria by targeting a fundamental process in cell wall biogenesis. Its unique mechanism, the Ca²⁺-dependent sequestration of the lipid carrier C55-P, leads to the inhibition of peptidoglycan synthesis and likely other essential cell envelope biosynthetic pathways. This multifaceted attack on the bacterial cell envelope makes this compound a compelling candidate for further development as a therapeutic agent against challenging Gram-positive infections. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers in the field of antibiotic discovery and development.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merlionpharma.com [merlionpharma.com]
- 3. Pharmacodynamics of RWJ-54428 against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Unveiling of Friulimicin D: A Technical Guide to its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin D is a member of the friulimicin family of lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2][3][4][5] These compounds exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains, making them promising candidates for novel antibiotic development.[4][5] Structurally, friulimicins consist of a ten-amino-acid macrocycle, an exocyclic amino acid, and a branched-chain fatty acid tail.[1][2][4][5] this compound, along with friulimicins A, B, and C, is distinguished by the presence of an asparagine residue at the exocyclic position.[1] The biosynthesis of this complex molecule is a fascinating process orchestrated by a multi-enzyme assembly line encoded by a dedicated gene cluster. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic blueprint, enzymatic machinery, and key chemical transformations.
The Friulimicin Biosynthetic Gene Cluster
The genetic instructions for friulimicin biosynthesis are encoded within a large gene cluster in Actinoplanes friuliensis.[1][2][3] This cluster spans approximately 24 open reading frames (ORFs) and contains genes responsible for the synthesis of the peptide backbone, the lipid tail, the unusual amino acid precursors, as well as genes for regulation and self-resistance.[1][2][3]
Key components of the friulimicin biosynthetic gene cluster include:
-
Non-Ribosomal Peptide Synthetases (NRPSs): Four large multi-domain enzymes, PstA, PstB, PstC, and PstD, are responsible for the assembly of the decapeptide core of friulimicin.[1][5] These NRPSs function as a modular assembly line, with each module responsible for the recognition, activation, and incorporation of a specific amino acid.
-
Genes for Non-Proteinogenic Amino Acid Synthesis: The cluster contains genes for the synthesis of the unusual amino acids found in friulimicin, such as D-pipecolinic acid, L-threo-β-methylaspartic acid, and 2,3-diaminobutyric acid.[1][2][3]
-
Fatty Acid Synthesis and Linkage Genes: A set of genes is dedicated to the synthesis of the branched-chain fatty acid and its subsequent attachment to the N-terminal amino acid of the peptide chain.[1][5]
-
Regulatory and Transport Genes: The cluster also includes genes that likely play roles in regulating the expression of the biosynthetic genes and in exporting the synthesized antibiotic out of the cell.[1][5]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be broadly divided into three key stages: initiation with a lipid tail, elongation of the peptide chain by NRPS machinery, and finally, cyclization and release of the mature lipopeptide.
Lipoinitiation: The Fatty Acid Tail
The biosynthesis is initiated by the coupling of a branched-chain fatty acid to the first amino acid of the peptide chain.[6][7] This "lipoinitiation" step is a common feature in the biosynthesis of many lipopeptide antibiotics. The specific fatty acid attached can vary, leading to different friulimicin analogues.
Peptide Chain Elongation: The NRPS Assembly Line
The core of friulimicin biosynthesis is the non-ribosomal peptide synthetase (NRPS) system.[1][5] The four NRPS enzymes (PstA-D) are organized into modules, each responsible for incorporating one amino acid into the growing peptide chain. Each module typically contains the following domains:
-
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.
-
Epimerization (E) domain: In some modules, this domain converts an L-amino acid to its D-isoform.[1]
The peptide chain is assembled sequentially as it is passed from one module to the next.
Cyclization and Release
Once the full-length lipopeptide has been assembled on the NRPS scaffold, a terminal thioesterase (TE) domain catalyzes the release of the molecule. This release step is coupled with the cyclization of the peptide chain to form the characteristic macrocyclic structure of friulimicin.
Quantitative Data
The production of friulimicin is influenced by fermentation conditions. The following table summarizes reported production yields under different cultivation strategies.
| Cultivation Method | Volumetric Productivity of Friulimicin | Reference |
| Fed-batch | 1-2 mg/L/h | [1] |
| Continuous (Perfusion with cell retention, D=0.05 h⁻¹) | 3-5 mg/L/h | [1] |
| Continuous (Perfusion with cell retention, D=0.1 h⁻¹) | Production ceased | [1] |
Experimental Protocols
Gene Inactivation in Actinoplanes friuliensis
Gene inactivation is a crucial technique to elucidate the function of specific genes in the biosynthetic pathway. A general protocol involves the following steps:
-
Construct a gene replacement vector: An internal fragment of the target gene is replaced with an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance). This construct is typically assembled in an E. coli vector that can be transferred to Actinoplanes.
-
Intergeneric Conjugation: The gene replacement vector is transferred from an E. coli donor strain to Actinoplanes friuliensis via conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics to select for the integration of the resistance cassette and loss of the vector backbone.
-
Genotypic Confirmation: The correct gene replacement event in the mutant is confirmed by PCR and Southern hybridization.
-
Phenotypic Analysis: The mutant is then analyzed for its ability to produce friulimicin using bioassays and analytical techniques like HPLC.
Heterologous Expression of Biosynthetic Genes
To characterize the function of individual enzymes, their corresponding genes can be expressed in a heterologous host like E. coli.
-
Cloning: The gene of interest (e.g., pip for lysine cyclodeaminase) is amplified by PCR from A. friuliensis genomic DNA.
-
Vector Ligation: The PCR product is cloned into an expression vector (e.g., pET vector series) that contains a suitable promoter (e.g., T7 promoter) and often an affinity tag (e.g., His-tag) for protein purification.
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: The culture is grown to a suitable cell density, and protein expression is induced (e.g., with IPTG).
-
Protein Purification: The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assays: The purified enzyme is then used in in vitro assays to determine its substrate specificity and catalytic activity.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion
The biosynthetic pathway of this compound is a complex and highly regulated process that involves a sophisticated interplay of enzymes. Understanding this pathway at a molecular level is crucial for efforts to engineer the biosynthesis of novel friulimicin analogues with improved therapeutic properties. The detailed knowledge of the gene cluster and the functions of the encoded enzymes provides a valuable toolkit for synthetic biology and metabolic engineering approaches to generate new and potent antibiotics to combat the growing threat of antimicrobial resistance. Further research, including the in vitro reconstitution of the entire biosynthetic pathway, will undoubtedly provide deeper insights into the intricate mechanisms governing the production of this important class of natural products.
References
- 1. Development of cultivation strategies for friulimicin production in Actinoplanes friuliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequencing and analysis of the biosynthetic gene cluster of the lipopeptide antibiotic Friulimicin in Actinoplanes friuliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antimicrobial Spectrum of Friulimicin D
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Friulimicin D is a member of the friulimicin family of acidic lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including its mechanism of action, quantitative susceptibility data where available, and detailed experimental protocols relevant to its evaluation. This compound, like its congeners, exhibits potent, calcium-dependent activity primarily against Gram-positive bacteria, including multidrug-resistant strains.[2][3] Its mode of action involves the inhibition of peptidoglycan synthesis through the formation of a complex with the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P), a mechanism distinct from many commercially available antibiotics.[3] While extensive quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes the available information and leverages data from the closely related and well-studied Friulimicin B to provide a robust understanding of its antimicrobial profile.
Core Concepts: The Friulimicin Family of Antibiotics
The friulimicins (A, B, C, and D) are a group of structurally similar cyclic lipopeptides.[1][2] They consist of a ten-amino-acid macrocycle and an exocyclic asparagine linked to a branched-chain fatty acid.[2][3] The individual friulimicins differ in the composition of this fatty acid side chain.[2] Their antimicrobial activity is notably dependent on the presence of calcium ions.[3]
Mechanism of Action: Inhibition of Cell Wall Synthesis
The antimicrobial activity of the friulimicins stems from their ability to disrupt the synthesis of the bacterial cell wall.[3] This is achieved through a specific, calcium-dependent interaction with bactoprenol phosphate (C55-P).[3] C55-P is a crucial lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane.[3] By sequestering C55-P, friulimicins effectively halt the cell wall synthesis cascade, leading to bacterial cell death.[3] This targeted mechanism is a key area of interest for overcoming resistance to other classes of antibiotics.[3]
Signaling Pathway Diagram
Antimicrobial Spectrum of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus simulans | 22 | 0.078 | [3] |
| Bacillus subtilis | 168 | 0.078 | [3] |
| Staphylococcus aureus | (Methicillin-Resistant) | Potent Activity Reported | [3] |
| Enterococcus faecalis | (Vancomycin-Resistant) | Potent Activity Reported | [3] |
| Clostridium difficile | Potent Activity Reported | [3] |
Note: The potent activity against MRSA, VRE, and C. difficile is noted for the friulimicin class of antibiotics, with Friulimicin B being the primary subject of detailed studies.
Experimental Protocols
The following protocols are standard methodologies for determining the antimicrobial susceptibility of friulimicins.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered the standard for assessing the in vitro activity of friulimicins.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium chloride (CaCl₂) solution
-
This compound stock solution
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Incubator (35°C ± 2°C)
Procedure:
-
Medium Preparation: Prepare CAMHB and supplement with a final concentration of 50 µg/mL of Ca²⁺.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the calcium-supplemented CAMHB in the microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a promising antimicrobial agent with a focused spectrum of activity against Gram-positive bacteria, including strains resistant to current therapies. Its unique mechanism of action, targeting the fundamental process of cell wall synthesis via C55-P, makes it a valuable candidate for further investigation and development. While comprehensive quantitative data for this compound remains to be fully published, the strong similarity to Friulimicin B provides a solid foundation for predicting its efficacy. Future research should focus on generating a complete antimicrobial susceptibility profile for this compound against a broad panel of clinical isolates and further exploring its potential in preclinical and clinical settings.
References
- 1. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Acyl Heterogeneity of Friulimicins: A Comparative Structural Analysis of Friulimicin D and B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Friulimicins are a class of potent lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis. This document provides a detailed comparative analysis of the structural differences between two key members of this family, Friulimicin D and the principal constituent, Friulimicin B. While sharing an identical cyclic decapeptide core, their distinction lies in the composition of their N-terminal acyl chains, a variation that influences their physicochemical properties. This guide presents a comprehensive overview of their structural elucidation, comparative quantitative data, and the experimental methodologies employed in their characterization.
Core Structural Framework of Friulimicins
Friulimicins A, B, C, and D are all members of the amphomycin group of antibiotics.[1][2] They are complex lipopeptides consisting of a macrocyclic peptide core composed of ten amino acids, with an exocyclic asparagine residue linked to a branched-chain fatty acid.[3][4] This fundamental architecture is consistent across all friulimicin variants. The peptide core is characterized by the presence of several non-proteinogenic amino acids, including D-pipecolinic acid, L-threo-β-methylaspartic acid, and both L-threo- and D-erythro-2,3-diaminobutyric acid.[3]
The primary structural divergence between the friulimicin series and the closely related amphomycin series lies in the exocyclic amino acid. Friulimicins possess an asparagine residue at this position, whereas amphomycins have an aspartic acid.[1] This seemingly minor difference results in a higher isoelectric point for the friulimicins, altering their properties.[1]
Structural Differentiation: this compound vs. Friulimicin B
The key distinction between this compound and Friulimicin B is the structure of their respective lipid tails. Both fatty acid moieties are characterized by a Δcis3 double bond.[3] However, they differ in their carbon chain length and branching pattern.
-
Friulimicin B is acylated with a (Z)-3-undecenoyl-isoundecanoic acid (anteiso-C13:1).
-
This compound possesses a (Z)-3-tridecenoyl-isotridecanoic acid (iso-C15:1) acyl chain.
This variation in the lipid component is the sole structural difference between the two molecules. The identical peptide macrocycle is the central element in all eight lipopeptides (four friulimicins and four amphomycins) produced by A. friuliensis.[1]
Quantitative Data Comparison
The structural variations in the acyl chain lead to differences in the molecular formula and mass of this compound and B. The following table summarizes these key quantitative distinctions.
| Property | This compound | Friulimicin B |
| Molecular Formula | C61H98N14O19 | C59H94N14O19 |
| Molecular Weight | 1331.54 g/mol | 1303.49 g/mol |
| Acyl Chain Structure | (Z)-3-tridecenoyl-isotridecanoic acid (iso-C15:1) | (Z)-3-undecenoyl-isoundecanoic acid (anteiso-C13:1) |
Experimental Protocols
The structural elucidation of the friulimicins was achieved through a combination of fermentation, isolation, and advanced spectroscopic techniques.
Fermentation and Isolation of Friulimicins
-
Producing Microorganism: Actinoplanes friuliensis HAG 010964.[1]
-
Fermentation: The friulimicins are produced through fermentation in different nutrient media.[1]
-
Isolation: The novel friulimicin compounds were separated from the acidic lipopeptides of the amphomycin type, which are also present in the culture fluid, using ion-exchange chromatography.[1]
Structural Characterization
-
Technique: Fast Atom Bombardment (FAB) mass spectrometry and tandem mass spectrometry (MS/MS) were employed for the structural characterization of the friulimicins.
-
Procedure:
-
The purified lipopeptides were subjected to acidic hydrolysis to break down the peptide bonds and cleave the fatty acid tail.
-
The resulting amino acids and fatty acids were derivatized to form methyl esters and trifluoroacetamides for analysis by gas chromatography-mass spectrometry (GC/MS).
-
High-resolution mass spectrometry was used to confirm the identity of unusual amino acids.
-
Incomplete hydrolysis yielded di- and tripeptide fragments, which aided in the sequencing of the peptide core.
-
The complete structure was deduced through extensive high-resolution FAB-MS measurements of the parent molecule and its fragments.
-
-
Technique: A variety of 2D-NMR experiments were conducted to fully assign the proton (¹H) and carbon (¹³C) signals of Friulimicin B and the related amphomycin constituent A-1437 B.
-
Procedure:
-
A purified sample of the lipopeptide was dissolved in a suitable deuterated solvent.
-
A suite of 2D-NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed.
-
The resulting spectra were analyzed to establish through-bond and through-space correlations between different nuclei, allowing for the complete assignment of the molecular structure and confirmation of the sequence determined by mass spectrometry.
-
Visualizing Structural Relationships
The following diagrams illustrate the core structural similarities and the key differences between this compound and Friulimicin B.
Caption: Comparative structure of Friulimicin B and D.
The biosynthetic pathway of the friulimicins involves a multi-modular non-ribosomal peptide synthetase (NRPS) system.
Caption: Simplified workflow of Friulimicin biosynthesis.
References
- 1. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Friulimicin D: A Technical Guide to Laboratory Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin D is a member of the friulimicin family of lipopeptide antibiotics, produced by Actinoplanes friuliensis. These antibiotics are noted for their potent activity against a range of Gram-positive bacteria. A thorough understanding of the solubility and stability of this compound under various laboratory conditions is paramount for consistent and reproducible experimental results, as well as for the development of potential therapeutic formulations. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.
Solubility of this compound
This compound is characterized as a water-soluble and amphiphilic molecule.[1][2][3] Its amphiphilicity, a key feature for its biological activity, is reportedly enhanced in the presence of calcium ions (Ca²⁺).[1][3] While precise quantitative solubility data in various solvents is not extensively published, the following table summarizes the available qualitative and implied solubility information. For research purposes, it is common to use solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) as vehicles for preparing stock solutions, indicating good solubility in these organic solvents.[4]
Table 1: Solubility Profile of this compound
| Solvent/System | Solubility | Remarks | Citation(s) |
| Water | Soluble | Amphiphilic nature. Solubility is enhanced in the presence of Ca²⁺. | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for stock solutions. Vehicle effects should be controlled in experiments. | [4] |
| Methanol | Soluble | Used as a solvent for stock solutions. Vehicle effects should be controlled in experiments. | [4] |
Stability of this compound
The stability of this compound is a critical factor for its storage and handling in the laboratory to ensure its biological activity is maintained.
Storage Conditions and General Stability
Based on supplier recommendations, this compound is stable for at least 24 months when stored under specific conditions. It is also advised to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.[4]
Table 2: Recommended Storage and Stability of this compound
| Parameter | Recommendation | Remarks | Citation(s) |
| Storage Temperature | -20°C | [4] | |
| Storage Conditions | Dry, protected from light | To prevent hydrolysis and photodegradation. | [4] |
| Long-term Stability | ≥ 24 months | Under recommended storage conditions. | [4] |
| Freeze-Thaw Cycles | Avoid repeated cycles | Can lead to degradation and loss of antibacterial activity. | [4] |
Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, lipopeptide antibiotics, in general, are susceptible to degradation through hydrolysis of their ester and amide bonds. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to fully characterize the degradation profile of this compound.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound in a laboratory setting. These protocols are based on established methods for peptide and antibiotic analysis and should be validated for specific experimental conditions.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound powder into a series of vials.
-
Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed to let any undissolved solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
-
Quantification:
-
Dilute the filtered supernatant with the appropriate mobile phase to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples using the validated analytical method to determine the concentration of dissolved this compound.
-
The average concentration from the replicate vials represents the equilibrium solubility.
-
Caption: Workflow for determining the aqueous solubility of this compound.
Protocol for Stability-Indicating HPLC Method Development and Validation
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the remaining intact drug and detecting any degradation products.
Methodology:
-
Chromatographic Conditions Development:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically effective for separating lipopeptides and their degradation products.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 210-220 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound in the chosen solvent system.
-
Expose the solutions to various stress conditions to induce degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours (in solution and as a solid).
-
Photodegradation: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples by HPLC to ensure the method can separate the main peak of this compound from all degradation product peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Protocol for Kinetic Stability Study
This protocol describes how to assess the degradation kinetics of this compound under specific laboratory conditions (e.g., temperature, pH).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Dilute the stock solution to the desired starting concentration in the test buffer (e.g., pH 4, 7, and 9 buffers) to evaluate pH-dependent stability.
-
-
Incubation:
-
Aliquot the prepared solutions into multiple vials for each condition to be tested.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw one vial from each condition.
-
Immediately analyze the sample using the validated stability-indicating HPLC method to determine the concentration of the remaining intact this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Caption: Workflow for conducting a kinetic stability study of this compound.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in publicly available literature, this guide provides a solid foundation for researchers. The qualitative information and the detailed, adaptable experimental protocols presented here will enable scientists and drug development professionals to accurately determine the solubility and stability of this compound in their specific laboratory settings, ensuring the reliability and reproducibility of their research and development efforts. Further studies are encouraged to populate the scientific literature with precise quantitative data for this important lipopeptide antibiotic.
References
Initial In Vitro Efficacy of Friulimicin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin D is a member of the friulimicin family of lipopeptide antibiotics, which are natural products isolated from Actinoplanes friuliensis.[1] These antibiotics are characterized by a cyclic decapeptide core linked to a fatty acid side chain.[2][3] The friulimicins, including this compound, exhibit potent bactericidal activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] This technical guide provides an in-depth overview of the initial in vitro efficacy studies of this compound, with a focus on its mechanism of action, antibacterial spectrum, and the experimental protocols used for its evaluation. Due to the limited availability of specific in vitro efficacy data for this compound, data from its closely related analogue, Friulimicin B, is used as a representative proxy. Friulimicins A, B, C, and D share an identical peptide macrocycle and differ only in the structure of their fatty acid acyl residue, suggesting a highly similar mechanism of action and antibacterial spectrum.[1][3]
Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary mechanism of action of the friulimicins is the inhibition of bacterial cell wall biosynthesis.[4][5] This process is calcium-dependent and involves the formation of a complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier molecule essential for the transport of peptidoglycan precursors across the cell membrane.[2][4] By sequestering C55-P, friulimicin blocks the dephosphorylation of undecaprenyl pyrophosphate and the subsequent steps in the peptidoglycan synthesis cycle.[2] This leads to an accumulation of cytoplasmic cell wall precursors and ultimately results in cell death.[5]
References
- 1. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mode of Action of Friulimicin D Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Friulimicin D, a member of the cyclic lipopeptide class of antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] This technical guide delineates the molecular mechanism underlying this compound's antibacterial action. The primary mode of action is the targeted inhibition of cell wall biosynthesis through a unique mechanism involving the sequestration of the essential lipid carrier, undecaprenyl phosphate (B84403) (C55-P). This action is critically dependent on the presence of calcium ions. Unlike other lipopeptide antibiotics such as daptomycin, this compound does not primarily function by disrupting the bacterial cell membrane.[1][2][3] This document provides a comprehensive overview of the signaling pathways affected, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays used to elucidate its mechanism.
Introduction
This compound is a naturally occurring antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][4] It is a cyclic decapeptide with an exocyclic asparagine linked to a branched-chain fatty acid.[1][4] The peptide core contains unusual amino acids, contributing to its unique structure and function.[1][4] Friulimicins are water-soluble, amphiphilic, and carry an overall negative charge, with their amphiphilicity being enhanced in the presence of Ca2+, a cation indispensable for their antimicrobial activity.[1][2][3] The increasing prevalence of antibiotic-resistant Gram-positive bacteria necessitates the development of novel therapeutics with unexploited modes of action. This compound's unique target, C55-P, which is not targeted by any currently marketed antibiotic, makes it a promising candidate for further drug development.[1][2][3]
Molecular Mechanism of Action
The central mechanism of this compound's bactericidal activity is the disruption of the peptidoglycan biosynthesis pathway through the specific binding and sequestration of undecaprenyl phosphate (C55-P).
Calcium-Dependent Complex Formation with C55-P
This compound's activity is strictly dependent on the presence of calcium ions.[1][2][3] In the presence of Ca2+, this compound undergoes a conformational change and dimerizes, forming a structure that can bind with high affinity to the phosphate group of C55-P.[1] This interaction results in the formation of a stable this compound-Ca2+-C55-P complex.[1][2][3]
Inhibition of the Lipid II Cycle
C55-P is a crucial lipid carrier that transports peptidoglycan precursors from the cytoplasm to the cell exterior. The sequestration of C55-P by this compound effectively removes it from the lipid II cycle, thereby halting the synthesis of peptidoglycan. This leads to the accumulation of cytoplasmic precursors and ultimately results in cell lysis due to the inability to maintain cell wall integrity.[1][5]
Disruption of Other C55-P Dependent Pathways
In addition to its role in peptidoglycan synthesis, C55-P is also an essential carrier molecule in the biosynthesis of other critical cell envelope components in Gram-positive bacteria, including teichoic acids and capsular polysaccharides.[1][2][3] By sequestering C55-P, this compound likely inhibits these pathways as well, contributing to its potent bactericidal effect.[1][2][3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mode of action of this compound and a typical experimental workflow for its investigation.
Caption: Mode of action of this compound.
Caption: Experimental workflow to determine the mode of action.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of Friulimicin. Note that much of the detailed published research has been conducted with Friulimicin B, a close structural analog of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Friulimicin B against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-sensitive) | 0.5 - 2 |
| Staphylococcus aureus (Methicillin-resistant) | 1 - 4 |
| Enterococcus faecalis (Vancomycin-sensitive) | 2 - 8 |
| Enterococcus faecium (Vancomycin-resistant) | 4 - 16 |
| Streptococcus pneumoniae (Penicillin-sensitive) | 0.25 - 1 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 - 2 |
| Clostridium difficile | 1 - 4 |
Note: MIC values can vary depending on the specific strain and testing conditions. Data compiled from multiple sources.[1]
Table 2: Inhibition of Macromolecular Synthesis in Bacillus subtilis by Friulimicin B.
| Radiolabeled Precursor | Macromolecule Synthesized | Inhibition at 10x MIC (%) |
| [¹⁴C]-N-acetylglucosamine | Cell Wall | > 90 |
| [³H]-Thymidine | DNA | < 10 |
| [³H]-Uridine | RNA | < 15 |
| [³H]-Leucine | Protein | < 20 |
Data adapted from studies on Friulimicin B.[1]
Detailed Experimental Protocols
Macromolecular Synthesis Assay
This assay determines the specific metabolic pathway targeted by an antibiotic.
Protocol:
-
Grow a culture of the test organism (e.g., Bacillus subtilis) to the mid-logarithmic phase.
-
Dilute the culture to a defined optical density (e.g., OD600 of 0.1) in fresh growth medium.
-
Aliquot the culture into separate tubes.
-
To each tube, add a specific radiolabeled precursor: [³H]-thymidine for DNA synthesis, [³H]-uridine for RNA synthesis, [³H]-leucine for protein synthesis, and [¹⁴C]-N-acetylglucosamine for cell wall synthesis.
-
Add this compound at various concentrations (e.g., 1x, 5x, 10x MIC) to the respective tubes. Include a no-antibiotic control.
-
Incubate the tubes at the optimal growth temperature with shaking for a defined period (e.g., 30-60 minutes).
-
Stop the incorporation of radiolabeled precursors by adding an excess of cold trichloroacetic acid (TCA).
-
Incubate on ice to allow for precipitation of macromolecules.
-
Collect the precipitated macromolecules by filtration through glass fiber filters.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated precursors.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each macromolecular synthesis pathway relative to the no-antibiotic control.
In Vitro Lipid II Synthesis Assay
This assay directly measures the effect of an antibiotic on the enzymatic steps of the lipid II cycle.
Protocol:
-
Prepare membrane fractions from a suitable bacterial strain (e.g., Micrococcus luteus) that contain the necessary enzymes (MraY and MurG).
-
Set up reaction mixtures containing the membrane preparation, a defined amount of C55-P, and the soluble peptidoglycan precursors UDP-MurNAc-pentapeptide and UDP-[¹⁴C]-GlcNAc.
-
Add varying concentrations of this compound and a fixed concentration of Ca2+ to the reaction mixtures. Include a no-antibiotic control and a known inhibitor (e.g., tunicamycin (B1663573) for MraY) as a positive control.
-
Initiate the reaction by adding the membrane preparation and incubate at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Extract the lipid-linked intermediates (Lipid I and Lipid II).
-
Separate the extracted lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled Lipid I and Lipid II spots using autoradiography or a phosphorimager.
-
Determine the concentration-dependent inhibition of Lipid I and Lipid II formation by this compound.
Conclusion
This compound represents a promising class of antibiotics with a distinct and potent mode of action against Gram-positive bacteria. Its ability to sequester the essential lipid carrier C55-P in a calcium-dependent manner leads to the inhibition of cell wall biosynthesis and likely other vital cell envelope processes. This unique mechanism, targeting a molecule not exploited by current antibiotics, makes this compound an attractive candidate for development against multidrug-resistant pathogens. The detailed understanding of its mode of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for its future clinical development and for the rational design of next-generation lipopeptide antibiotics.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Unraveling the Core: A Technical Guide to the Friulimicin D Peptide Backbone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin D, a member of the anionic lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis, has garnered significant attention for its potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting a fundamental step in bacterial cell wall biosynthesis, makes it a compelling candidate for further investigation and development. This guide provides an in-depth technical overview of the peptide core of this compound, focusing on its structure, biosynthesis, and the experimental methodologies used for its characterization.
The Peptide Core: Structure and Composition
This compound is a complex lipopeptide consisting of a macrocyclic decapeptide core, an exocyclic asparagine residue, and a branched-chain fatty acid tail.[1][3] The friulimicins (A, B, C, and D) are distinguished from the related amphomycins by the presence of an asparagine at the exocyclic position, whereas amphomycins have an aspartic acid.[2][4] All friulimicins share an identical peptide macrocycle.[4]
The cyclic peptide core is characterized by the presence of several unusual, non-proteinogenic amino acids, which are crucial for its biological activity.[1][5]
Table 1: Amino Acid Composition of the Friulimicin Peptide Core
| Position | Amino Acid | Abbreviation | Notes |
| 1 | Aspartic Acid | Asp | |
| 2 | L-threo-2,3-Diaminobutyric Acid | Dab | Unusual amino acid |
| 3 | D-Pipecolinic Acid | Pip | Unusual amino acid |
| 4 | L-threo-β-Methylaspartic Acid | Me-Asp | Unusual amino acid |
| 5 | Aspartic Acid | Asp | Part of the conserved DXDG calcium-binding motif |
| 6 | Glycine | Gly | |
| 7 | Valine | Val | |
| 8 | D-erythro-2,3-Diaminobutyric Acid | Dab | Unusual amino acid |
| 9 | Proline | Pro | |
| 10 | Glycine | Gly | |
| Exocyclic | Asparagine | Asn | Linked to the fatty acid tail and the N-terminus of the cyclic peptide |
Data sourced from multiple references.[2][3][5][6]
The presence of D-amino acids and other non-proteinogenic residues contributes to the peptide's resistance to proteolytic degradation and helps to define the specific three-dimensional conformation required for target binding.[2] A conserved "DXDG" motif is also present, which is a putative calcium-binding site, highlighting the calcium-dependent nature of friulimicin's activity.[2]
Biosynthesis of the Peptide Core
The intricate peptide core of this compound is not synthesized by ribosomal machinery but rather by a large, multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS).[2][7] The complete biosynthetic gene cluster for friulimicin has been sequenced and analyzed, revealing 24 open reading frames.[7]
This cluster encodes the NRPS enzymes (PstA, PstB, PstC, and PstD) responsible for the sequential activation and condensation of the constituent amino acids.[2] It also contains genes for the synthesis of the unusual amino acid precursors, such as:
-
L-pipecolinic acid: Synthesized from L-lysine by a lysine (B10760008) cyclodeaminase encoded by the pip gene.[7][8]
-
L-threo-β-methylaspartic acid: Its synthesis involves a glutamate (B1630785) mutase.[2]
-
2,3-diaminobutyric acid: The genes dabA and dabB are involved in its biosynthesis.[7]
The biosynthesis can be visualized as an assembly line process where each module of the NRPS is responsible for the incorporation of a specific amino acid.
Caption: Biosynthesis of the this compound Peptide Core.
Mechanism of Action: Targeting Cell Wall Synthesis
Friulimicin exerts its potent bactericidal activity by inhibiting a critical step in the biosynthesis of the bacterial cell wall.[5][9] Unlike many antibiotics that target peptidoglycan cross-linking, friulimicin acts earlier in the pathway.
In a calcium-dependent manner, friulimicin forms a complex with bactoprenol (B83863) phosphate (B84403) (C55-P), the lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane.[5][9] This complex formation effectively sequesters C55-P, preventing it from participating in the formation of Lipid I, a key intermediate in the cell wall synthesis cycle.[5] The blockage of this pathway leads to the accumulation of cytoplasmic cell wall precursors and ultimately results in cell death.[5]
Caption: Mechanism of Action of this compound.
Bioactivity Data
The antimicrobial efficacy of friulimicin is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The activity is highly dependent on the presence of calcium ions.
Table 2: Minimum Inhibitory Concentrations (MICs) of Friulimicin B *
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus simulans 22 | 0.078 |
| Bacillus subtilis 168 | 0.078 |
*Data for Friulimicin B, which shares the same peptide core as this compound. MICs were determined in the presence of 50 µg/mL Ca2+.[1][5]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the study of friulimicin.
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is employed to determine the MIC of friulimicin.
-
Media Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with Ca2+ to a final concentration of 50 µg/mL.[5]
-
Inoculum Preparation: Bacterial strains are grown to the exponential phase and then diluted to a final inoculum of 105 Colony Forming Units (CFU)/mL in the prepared media.[5]
-
Assay Setup: The assay is performed in polypropylene (B1209903) microtiter plates. Serial twofold dilutions of friulimicin are prepared in the inoculated broth.[5]
-
Incubation: The microtiter plates are incubated at 37°C for 16 hours.[5]
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[5]
Caption: Workflow for MIC Determination.
Analysis of Cytoplasmic Peptidoglycan Precursor Accumulation
This experiment is designed to confirm the inhibition of the cell wall biosynthesis pathway by observing the accumulation of precursors.
-
Cell Culture and Treatment: S. simulans 22 is grown in Mueller-Hinton broth (supplemented with 50 µg/mL Ca2+) to an optical density at 600 nm (OD600) of 0.5. Chloramphenicol (130 pg/mL) is added to halt protein synthesis. After 15 minutes, friulimicin is added at 10 times its MIC and incubated for an additional 30 minutes.[5]
-
Extraction: Cells are harvested by centrifugation and the cytoplasmic precursors are extracted by boiling in water.[5]
-
Analysis: The cell extract is centrifuged, and the supernatant is lyophilized. The resulting nucleotide pool is then analyzed by reversed-phase high-performance liquid chromatography (HPLC) to identify and quantify the accumulated UDP-MurNAc-pentapeptide.[5]
Isolation of Amino Acids from this compound
To determine the amino acid composition, the peptide is hydrolyzed.
-
Hydrolysis: this compound (0.8 g) is hydrolyzed in 45 mL of 6 N HCl at 110°C for 17 hours under an argon atmosphere.[2]
-
Fatty Acid Removal: The fatty acid portion is removed by extraction with diethyl ether.[2]
-
Acid Removal: The HCl is removed by evaporation in vacuo.[2]
-
Cation Exchange Chromatography: The remaining residue is dissolved in distilled water and applied to a Dowex 50WX4 cation exchange resin column. The amino acids are then eluted with HCl solutions of increasing normality.[2]
Conclusion
The peptide core of this compound represents a sophisticated molecular architecture, finely tuned for its potent antibacterial activity. Its nonribosomal biosynthesis results in a structure rich in unusual amino acids, which are key to its stability and target interaction. A thorough understanding of its structure, biosynthesis, and mechanism of action, supported by robust experimental data, is crucial for leveraging this promising antibiotic scaffold in the development of new therapeutics to combat the growing threat of antibiotic resistance. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to this endeavor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequencing and analysis of the biosynthetic gene cluster of the lipopeptide antibiotic Friulimicin in Actinoplanes friuliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Friulimicin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin D is a member of a novel class of lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2] These compounds exhibit potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains, by inhibiting peptidoglycan synthesis.[3][4] The structural relationship of friulimicins to daptomycin (B549167) makes them attractive candidates for further drug development.[1] Friulimicins A, B, C, and D are distinguished from the co-produced amphomycin-type acidic lipopeptides by their higher isoelectric points, a key characteristic leveraged in their purification.[3][5]
This document provides a detailed protocol for the extraction and purification of this compound from the fermentation broth of Actinoplanes friuliensis, based on established methodologies.
Data Summary
While specific yields for each purification step of this compound are not extensively detailed in the public literature, the following table summarizes the reported productivity from fermentation and provides a template for tracking yields throughout the purification process.
| Stage | Parameter | Value | Reference |
| Fermentation | |||
| Producing Organism | Actinoplanes friuliensis HAG 010964 | [3] | |
| Cultivation Method | Fed-batch process | 1-2 mg/L/h | |
| Perfusion process (D=0.05 h⁻¹) | 3-5 mg/L/h | ||
| Extraction & Purification | Metric | Placeholder Value | Notes |
| Broth Filtration | Crude Filtrate Volume | e.g., 10 L | Volume of cell-free supernatant. |
| Ion-Exchange Chromatography | Total this compound (crude) | e.g., 500 mg | Estimated based on fermentation productivity. |
| Preparative RP-HPLC | Purified this compound | e.g., 150 mg | Yield after final polishing step. |
| Final Purity | >95% | Target purity for biological assays. |
Experimental Protocols
Fermentation of Actinoplanes friuliensis
This protocol outlines the cultivation of Actinoplanes friuliensis for the production of friulimicins.
Materials:
-
Actinoplanes friuliensis (e.g., strain HAG 010964)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (chemically defined medium is preferred for consistency)
-
Shake flasks or bioreactor
Procedure:
-
Inoculum Preparation: Inoculate a suitable seed culture medium with a stock of Actinoplanes friuliensis. Incubate at 28°C with shaking for 7 days.[1]
-
Production Culture: Inoculate the production medium with the seed culture. The fermentation can be carried out in shake flasks or a controlled bioreactor.
-
Fermentation Conditions: Maintain the culture at 28°C. For bioreactors, control parameters such as pH, dissolved oxygen, and agitation to optimize growth and antibiotic production.
-
Cultivation Strategy: Employ fed-batch or continuous cultivation strategies to enhance productivity. Volumetric productivities of 1-2 mg/L/h have been achieved in fed-batch processes, and 3-5 mg/L/h in perfusion processes with a dilution rate of 0.05 h⁻¹.
-
Harvesting: After an appropriate incubation period (e.g., 9 days), harvest the fermentation broth.[1]
Extraction of Crude this compound
This protocol describes the initial extraction of friulimicins from the fermentation broth.
Materials:
-
Harvested fermentation broth
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm filter)
Procedure:
-
Cell Separation: Centrifuge the fermentation broth to pellet the mycelia and other solid components.
-
Clarification: Filter the supernatant through a 0.45 µm filter to obtain a cell-free culture fluid containing the secreted friulimicins and other lipopeptides.
Purification of this compound by Ion-Exchange Chromatography
This is the key step to separate the friulimicins from the acidic amphomycin-type lipopeptides.
Materials:
-
Cell-free culture fluid
-
Cation-exchange resin (e.g., Dowex 50WX4 or similar)[1]
-
Chromatography column
-
Equilibration buffer (e.g., a buffer at a pH below the isoelectric point of this compound)
-
Elution buffer (a gradient of increasing salt concentration or pH)
-
Fraction collector
Procedure:
-
Resin Equilibration: Pack the chromatography column with the cation-exchange resin and equilibrate it with the starting buffer.
-
Sample Loading: Load the cell-free culture fluid onto the equilibrated column. The positively charged friulimicins will bind to the negatively charged resin, while the acidic amphomycins will have a weaker interaction or flow through.
-
Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the bound friulimicins using a gradient of increasing ionic strength (e.g., NaCl gradient) or a pH gradient.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions for the presence of this compound using a suitable method, such as bioassay against a sensitive strain (e.g., Bacillus subtilis ATCC 6633) or High-Performance Liquid Chromatography (HPLC).[1]
Final Purification by Reversed-Phase HPLC (RP-HPLC)
This step is for the final polishing and separation of this compound from other friulimicin analogues.
Materials:
-
Pooled fractions containing this compound from ion-exchange chromatography
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA
-
Lyophilizer
Procedure:
-
Sample Preparation: Concentrate the pooled fractions containing this compound and dissolve in a minimal amount of the initial mobile phase.
-
HPLC Separation: Inject the sample onto the preparative C18 column. Elute with a gradient of increasing acetonitrile concentration (e.g., 5% to 95% Mobile Phase B over a set time).
-
Fraction Collection: Collect the peaks corresponding to this compound based on the UV chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound as a solid powder.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Principle of Ion-Exchange Chromatography Separation.
References
- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. I. Taxonomic studies of the producing microorganism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Friulimicin D Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Friulimicin D derivatives. This compound is a member of a class of potent lipopeptide antibiotics that exhibit significant activity against a range of Gram-positive bacteria. The synthetic methods outlined below enable the generation of novel analogs for structure-activity relationship (SAR) studies, optimization of antimicrobial potency, and development of new therapeutic agents.
Overview of Synthetic Strategy
The synthesis of this compound derivatives is a multi-step process that involves the preparation of unique building blocks, solid-phase peptide synthesis (SPPS) of the linear peptide precursor, cyclization to form the macrolactam core, and subsequent purification. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
Synthesis of Key Building Blocks
Lipid Tail Synthesis
The characteristic lipid tail of this compound is a branched-chain fatty acid. A general approach to synthesize such structures involves the use of organocuprate chemistry for the introduction of the branched methyl group.
Protocol 2.1: Synthesis of a Branched-Chain Fatty Acid Lipid Tail
-
Starting Material: Commercially available long-chain unsaturated carboxylic acid methyl ester.
-
Epoxidation: React the unsaturated ester with meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature to form the corresponding epoxide.
-
Ring Opening: Treat the epoxide with a lithium dimethylcuprate (Me₂CuLi) solution at low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This will introduce a methyl group at one of the carbon atoms of the former double bond.
-
Hydrolysis: Hydrolyze the resulting ester using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water to yield the free fatty acid.
-
Purification: Purify the branched-chain fatty acid by flash column chromatography on silica (B1680970) gel.
| Step | Reagents and Conditions | Typical Yield (%) |
| Epoxidation | m-CPBA, DCM, 0 °C to rt, 4-6 h | 85-95 |
| Cuprate Addition | Me₂CuLi, THF, -78 °C, 2-3 h | 70-80 |
| Ester Hydrolysis | LiOH, THF/H₂O, rt, 12-16 h | 90-98 |
| Overall Yield | 53-74 |
Synthesis of Non-proteinogenic Amino Acids
This compound contains several non-proteinogenic amino acids, including D-pipecolinic acid, (2S,3S)-β-methylaspartic acid, and L-threo-α,β-diaminobutyric acid. The synthesis of these building blocks is a critical part of the overall process.
Protocol 2.2: Synthesis of Fmoc-D-Pipecolinic Acid
-
Starting Material: D-Lysine hydrochloride.
-
Cyclization: Treat D-lysine hydrochloride with nitrosylsulfuric acid in aqueous sulfuric acid to induce an intramolecular cyclization to form D-pipecolinic acid.
-
Fmoc Protection: Protect the secondary amine of D-pipecolinic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate in a mixture of dioxane and water.
-
Purification: Purify the Fmoc-D-pipecolinic acid by crystallization or flash chromatography.
Protocol 2.3: Stereoselective Synthesis of Fmoc-(2S,3S)-β-methylaspartic acid
This synthesis can be achieved via enzymatic resolution or asymmetric synthesis. A biocatalytic approach using engineered methylaspartate ammonia (B1221849) lyases can provide high stereoselectivity.[1]
-
Enzymatic Reaction: Utilize an engineered methylaspartate ammonia lyase with a suitable substrate like mesaconic acid in the presence of ammonia.
-
Protection: Protect the amino groups with the Fmoc group and the carboxylic acid groups as t-butyl esters.
-
Purification: Purify the protected amino acid using chromatographic methods.
Protocol 2.4: Synthesis of Fmoc-L-threo-α,β-diaminobutyric acid
The synthesis of the four isomers of α,β-diaminobutyric acid has been reported, allowing for the isolation of the desired stereoisomer.[2] A common route starts from L-threonine.
-
Starting Material: L-Threonine.
-
Activation and Displacement: Activate the β-hydroxyl group and displace it with an azide (B81097) group with inversion of stereochemistry.
-
Reduction and Protection: Reduce the azide to an amine and protect both amino groups with Fmoc protecting groups.
-
Purification: Purify the desired product by chromatography.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The linear peptide backbone of this compound derivatives is assembled on a solid support using the Fmoc/tBu strategy.[3][4][5][6][7]
Protocol 3.1: Assembly of the Linear Peptide
-
Resin Selection: Use a rink amide resin for C-terminal amide peptides.
-
Fmoc Deprotection: Treat the Fmoc-protected amino acid-bound resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the desired linear peptide sequence is assembled.
-
Lipid Tail Coupling: Couple the synthesized branched-chain fatty acid to the N-terminal amino group of the peptide on the resin.
| Step | Reagents and Conditions | Typical Completion Time |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| Amino Acid Coupling | Fmoc-amino acid (3 eq), HBTU (2.9 eq), DIPEA (6 eq) in DMF | 1-2 h |
| Lipid Tail Coupling | Fatty acid (3 eq), HBTU (2.9 eq), DIPEA (6 eq) in DMF | 4-6 h |
Macrolactamization (Cyclization)
Cyclization of the linear peptide to form the macrolactam ring is a critical step and can be performed either on-resin or in solution after cleavage from the resin.[8][9][10][11][12]
Protocol 4.1: On-Resin Cyclization
-
Side-Chain Deprotection: Selectively deprotect the side chains of the two amino acids that will form the lactam bridge.
-
Activation and Cyclization: Activate the carboxylic acid side chain using a coupling reagent and allow it to react with the amino group side chain on the resin.
-
Washing: Wash the resin to remove excess reagents.
Protocol 4.2: Solution-Phase Cyclization
-
Cleavage: Cleave the linear peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at high dilution and add a coupling reagent (e.g., HATU, DPPA) to promote intramolecular cyclization.
-
Purification: Purify the cyclic lipopeptide by RP-HPLC.
Purification and Characterization
Final purification of the this compound derivatives is typically achieved by RP-HPLC.[13]
Protocol 5.1: Purification of this compound Derivatives
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used.
-
Detection: Monitor the elution profile at 220 nm.
-
Fraction Collection: Collect the fractions containing the desired product.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Characterization:
-
HPLC: To confirm purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized derivative.
Mechanism of Action and Pathway Visualization
Friulimicin B, a close analog of this compound, inhibits bacterial cell wall biosynthesis by forming a complex with bactoprenol (B83863) phosphate (B84403) (C₅₅-P).[14][15][16] This sequesters the lipid carrier that is essential for the transport of peptidoglycan precursors across the cell membrane. This mechanism effectively halts the construction of the bacterial cell wall, leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the four isomers of , -diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. RSC - Page load error [pubs.rsc.org]
- 13. Isolation and characterization of diverse antimicrobial lipopeptides produced by Citrobacter and Enterobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Friulimicin D Purity using High-Performance Liquid Chromatography (HPLC)
Introduction
Friulimicin D is a member of the friulimicin complex, a group of lipopeptide antibiotics produced by Actinoplanes friuliensis.[1][2][3][4] These antibiotics exhibit potent activity against a range of Gram-positive bacteria.[5][6] Structurally, friulimicins consist of a cyclic decapeptide core with an exocyclic asparagine linked to a branched-chain fatty acid.[5][7] this compound, along with its related compounds A, B, and C, shares an identical peptide macrocycle.[2][3] The analysis of purity is a critical step in the research, development, and quality control of new antibiotic entities. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound.
Method Summary
This method employs reverse-phase HPLC with ultraviolet (UV) detection to separate this compound from potential impurities and related substances. The lipophilic nature of this compound makes it well-suited for separation on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution. Quantification of purity is achieved by calculating the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.
Experimental Protocols
1. Equipment and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents:
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Reference Standard: this compound, of known purity.
-
Sample: this compound sample to be analyzed.
-
Glassware: Volumetric flasks, vials with caps.
-
Filtration: 0.22 µm syringe filters.
2. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile and mix thoroughly.
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 1 mg of the this compound sample, transfer it to a 10 mL volumetric flask, and dissolve in and dilute to volume with the 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter into HPLC vials.
4. HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
5. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Integrate all peaks in the chromatogram, excluding solvent front peaks. The total area is the sum of the areas of the main this compound peak and all impurity peaks.
Data Presentation
Table 1: Representative Chromatographic Data for this compound Purity Analysis
| Peak Number | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.2 | 1500 | 0.30 | Impurity 1 |
| 2 | 8.9 | 3500 | 0.70 | Impurity 2 |
| 3 | 12.5 | 490000 | 98.00 | This compound |
| 4 | 15.1 | 5000 | 1.00 | Impurity 3 |
| Total | 500000 | 100.00 |
Mandatory Visualization
Caption: Workflow for this compound purity analysis by HPLC.
Discussion
The described RP-HPLC method provides a reliable and reproducible approach for assessing the purity of this compound. The use of a C18 column offers good retention and separation of the lipophilic molecule from potential impurities. A gradient elution is necessary to ensure the timely elution of this compound while also separating it from earlier and later eluting compounds. The addition of TFA to the mobile phase is crucial for obtaining sharp and symmetrical peaks by minimizing tailing effects that can occur with peptide-like molecules. UV detection at 214 nm is chosen as it corresponds to the peptide backbone absorbance, allowing for the detection of this compound and most peptide-related impurities. The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose, including assessments of specificity, linearity, accuracy, precision, and robustness. Potential related substances that may be observed include other friulimicin analogues (A, B, C) or degradation products formed during synthesis or storage.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Friulimicin D Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin D is a member of the lipopeptide class of antibiotics, isolated from Actinoplanes friuliensis.[1][2][3] Like other friulimicins, it is a cyclic peptide with a branched-chain fatty acid acyl residue.[1] this compound demonstrates potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4] Its unique mechanism of action, which involves the inhibition of peptidoglycan synthesis, makes it a promising candidate for further investigation and development.[2][3][5][6][7]
The antimicrobial activity of this compound is calcium-dependent.[4][8] It forms a complex with the bactoprenol (B83863) phosphate (B84403) carrier C55-P, a key component in the bacterial cell wall biosynthesis pathway, thereby disrupting the process and leading to cell death.[4][5] This document provides detailed application notes and standardized protocols for determining the in vitro antimicrobial susceptibility of Gram-positive bacteria to this compound. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and specific findings related to friulimicins.[4][9][10][11][12][13]
Data Presentation
Table 1: Quality Control (QC) Ranges for this compound Antimicrobial Susceptibility Testing
| Quality Control Strain | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | 0.5 - 2 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.12 - 0.5 |
Note: These ranges are hypothetical and should be established in-house through rigorous validation studies.
Table 2: Example MIC Distribution for this compound against a Panel of Gram-Positive Isolates
| Organism (n=100) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 | 1 | 0.12 - 2 |
| Enterococcus faecalis | 1 | 2 | 0.25 - 4 |
| Enterococcus faecium | 1 | 4 | 0.5 - 8 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 0.06 - 1 |
| Clostridioides difficile | 0.5 | 1 | 0.12 - 2 |
Note: This data is illustrative. Actual MIC distributions will vary depending on the specific isolates tested.
Experimental Protocols
Broth Microdilution Method
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Materials:
-
This compound analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium Chloride (CaCl₂) solution, sterile
-
Sterile 96-well microtiter plates
-
Bacterial inoculum
-
Quality control strains
-
Sterile polypropylene (B1209903) tubes
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Further dilute the stock solution to the desired working concentration range.
-
-
Preparation of Test Medium:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Supplement the CAMHB with a sterile CaCl₂ solution to achieve a final Ca²⁺ concentration of 50 µg/mL.[4]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the Ca²⁺-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of the Ca²⁺-supplemented CAMHB into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of this compound directly in the plate, typically ranging from 64 to 0.06 µg/mL.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually using a reading mirror or with a microplate reader.
-
Agar (B569324) Dilution Method
This method is an alternative to broth microdilution and is particularly useful for testing fastidious organisms.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Calcium Chloride (CaCl₂) solution, sterile
-
Sterile petri dishes
-
Bacterial inoculum
-
Quality control strains
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions.
-
After autoclaving and cooling to 45-50°C, add a sterile CaCl₂ solution to achieve a final Ca²⁺ concentration of 50 µg/mL.
-
Add appropriate volumes of the this compound stock solution to molten agar to create a series of plates with two-fold dilutions of the antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspensions.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that prevents visible growth (a faint haze or a single colony is disregarded).
-
Disk Diffusion Method
This method is a qualitative or semi-quantitative test that can be used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
This compound-impregnated disks (concentration to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates
-
Calcium Chloride (CaCl₂) solution, sterile
-
Bacterial inoculum
-
Quality control strains
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA plates supplemented with 50 µg/mL Ca²⁺ as described for the agar dilution method.
-
The agar depth should be uniform (approximately 4 mm).
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum to a 0.5 McFarland standard as previously described.
-
-
Inoculation:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-18 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition around the disk to the nearest millimeter.
-
Interpretive criteria (Susceptible, Intermediate, Resistant) will need to be established by correlating zone diameters with MICs.
-
Mandatory Visualizations
References
- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arizona-mall.com [arizona-mall.com]
- 3. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanistic insights into the C 55 -P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07190D [pubs.rsc.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. iacld.com [iacld.com]
Application of Friulimicin D in the Study of Bacterial Cell Wall Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin D is a member of the friulimicin family of lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2][3] These antibiotics exhibit potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5][6] The unique mechanism of action of friulimicins, distinct from many other classes of antibiotics, makes them valuable tools for studying the intricate process of bacterial cell wall biogenesis. This document provides detailed application notes and protocols for utilizing this compound in this area of research.
This compound, like other members of its class, inhibits peptidoglycan synthesis by targeting the undecaprenyl phosphate (B84403) (C55-P) cycle.[7][8][9] Specifically, it forms a calcium-dependent complex with C55-P, the lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane.[7][9] This sequestration of C55-P effectively halts the synthesis of the bacterial cell wall, leading to cell death.[8][9] Due to this specific mode of action, this compound serves as a precise molecular probe to investigate the dynamics of the C55-P cycle and its role in bacterial viability.
Mechanism of Action of this compound
This compound's primary target is the lipid carrier undecaprenyl phosphate (C55-P), a crucial component in the biosynthesis of peptidoglycan, teichoic acids, and other cell wall polymers in Gram-positive bacteria.[8][9] The mechanism involves the following key steps:
-
Calcium-Dependent Complex Formation: this compound's activity is strictly dependent on the presence of calcium ions (Ca²⁺).[4][8] Ca²⁺ is believed to induce a conformational change in the friulimicin molecule, enabling it to bind with high affinity to the phosphate head group of C55-P.[7]
-
Sequestration of C55-P: By forming a stable complex with C55-P, this compound effectively sequesters this lipid carrier, preventing it from participating in the peptidoglycan synthesis cycle.[7][9]
-
Inhibition of MraY: The enzyme MraY catalyzes the transfer of the soluble cell wall precursor, UDP-MurNAc-pentapeptide, to C55-P to form Lipid I. By binding to the C55-P substrate, this compound indirectly inhibits the MraY-catalyzed step.[4]
-
Interruption of the C55-P Cycle: The sequestration of C55-P disrupts the entire cycle, leading to the accumulation of cytoplasmic precursors (UDP-MurNAc-pentapeptide) and the depletion of lipid-linked intermediates (Lipid I and Lipid II).[7][8] This ultimately halts peptidoglycan synthesis, compromising the structural integrity of the cell wall and leading to bacterial lysis.
Caption: Mechanism of action of this compound.
Data Presentation
The antibacterial activity of friulimicins is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values for Friulimicin B, a closely related and well-studied member of the friulimicin family, against various Gram-positive bacteria. The activity of this compound is expected to be comparable.
Table 1: MICs of Friulimicin B against Reference Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus simulans 22 | 0.078 |
| Bacillus subtilis 168 | 0.078 |
Data sourced from Schneider et al., 2009.[4]
Table 2: Comparative MICs of Friulimicin B and Daptomycin
| Bacterial Strain | Friulimicin B MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 - 1 | 0.5 - 1 |
| Enterococcus faecalis | 1 - 2 | 1 - 2 |
| Enterococcus faecium (VanA) | 2 - 4 | 2 - 4 |
| Streptococcus pneumoniae | 0.12 - 0.25 | 0.12 - 0.25 |
Note: These are representative values and can vary based on the specific strain and testing conditions. Data compiled from various sources.[4][10]
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on bacterial cell wall biogenesis.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution (in DMSO or water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Caption: Workflow for MIC determination.
In Vitro Peptidoglycan Synthesis Assay
This assay measures the incorporation of radiolabeled precursors into peptidoglycan in isolated bacterial membranes.
Materials:
-
Bacterial membrane preparation
-
[¹⁴C]-UDP-GlcNAc
-
UDP-MurNAc-pentapeptide
-
Undecaprenyl phosphate (C55-P)
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
TLC plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the bacterial membrane preparation, UDP-MurNAc-pentapeptide, and C55-P in the reaction buffer.
-
Add different concentrations of this compound to the reaction mixtures. Include a control without the antibiotic.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding [¹⁴C]-UDP-GlcNAc.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of butanol.
-
Extract the lipid-linked precursors (Lipid I and Lipid II) by vortexing and centrifugation.
-
Spot the butanol phase onto a TLC plate and develop the chromatogram.
-
Visualize the radiolabeled spots by autoradiography and quantify the radioactivity using a scintillation counter.
Analysis of Cytoplasmic Peptidoglycan Precursors
This protocol allows for the detection of the accumulation of UDP-MurNAc-pentapeptide in the cytoplasm of this compound-treated cells.
Materials:
-
Bacterial culture
-
This compound
-
Boiling water bath
-
Centrifuge
-
HPLC system with a C18 column
Procedure:
-
Grow a bacterial culture to mid-logarithmic phase.
-
Add this compound at a concentration of 10x MIC.
-
Incubate for 30 minutes at 37°C.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a small volume of water and immediately place in a boiling water bath for 10 minutes to extract the cytoplasmic precursors.
-
Centrifuge to pellet the cell debris.
-
Filter the supernatant and analyze by reverse-phase HPLC.
-
Monitor the elution profile at 262 nm to detect UDP-linked precursors. Compare the chromatogram of treated cells with that of untreated cells.
Caption: Workflow for precursor analysis.
Conclusion
This compound is a powerful tool for investigating bacterial cell wall biogenesis. Its specific interaction with undecaprenyl phosphate allows for the targeted disruption of the peptidoglycan synthesis pathway, providing researchers with a means to study the dynamics of this essential process. The protocols and data presented here offer a framework for utilizing this compound to further unravel the complexities of bacterial cell wall synthesis and to aid in the development of novel antimicrobial agents.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merlionpharma.com [merlionpharma.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Friulimicin D against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Friulimicin D is a member of the lipopeptide class of antibiotics, which exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA)[1]. These antibiotics act by inhibiting cell wall biosynthesis[2][3][4]. A critical characteristic of Friulimicin is that its antimicrobial activity is dependent on the presence of calcium ions (Ca²⁺)[2][3][4]. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterial strain to an antimicrobial agent. This document provides a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[5][6][7].
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation under standardized conditions. For this compound, the growth medium must be supplemented with a physiological concentration of calcium ions to ensure its proper antimicrobial activity.
Materials and Reagents
-
This compound (analytical grade)
-
Staphylococcus aureus strains (including quality control strains such as S. aureus ATCC® 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium Chloride (CaCl₂) solution, sterile
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Spectrophotometer or McFarland turbidity standards
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Sterile deionized water
-
Dimethyl sulfoxide (B87167) (DMSO) (if needed for stock solution preparation)
Experimental Protocols
4.1. Preparation of this compound Stock Solution
-
This compound is water-soluble[2][3]. Prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile deionized water. If solubility is an issue, a small amount of DMSO can be used, ensuring the final concentration in the assay does not exceed 1% and a solvent control is included.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or as recommended by the manufacturer.
4.2. Preparation of Calcium-Supplemented Mueller-Hinton Broth (Ca-CAMHB)
-
Prepare CAMHB according to the manufacturer's instructions.
-
Aseptically add sterile CaCl₂ solution to the CAMHB to achieve a final physiological concentration of 50 mg/L (50 µg/mL) of Ca²⁺. This is crucial for the activity of Friulimicin[8].
-
Mix well to ensure uniform distribution of calcium.
4.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of S. aureus.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.
-
Within 15 minutes of preparation, dilute the adjusted inoculum 1:100 in Ca-CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL. The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL.
4.4. Broth Microdilution Procedure
-
Dispense 100 µL of Ca-CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (e.g., 12.8 µg/mL for the highest concentration) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., from 6.4 µg/mL to 0.006 µg/mL).
-
Add 10 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well containing only Ca-CAMHB and the bacterial inoculum, and a sterility control well containing only Ca-CAMHB.
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
4.5. Interpretation of Results
-
After incubation, examine the microtiter plate from the bottom using a reading mirror or a plate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Data Presentation
The following table summarizes the key quantitative parameters for the MIC determination of this compound against S. aureus.
| Parameter | Value/Range | Reference |
| Bacterial Inoculum | ||
| Initial Turbidity | 0.5 McFarland Standard | CLSI M07 |
| Final Inoculum Concentration | ~5 x 10⁵ CFU/mL | CLSI M07[7] |
| This compound Concentration Range | ||
| Suggested Testing Range | 0.008 - 8 µg/mL | Based on published data for similar organisms[8] |
| Serial Dilution | Twofold | CLSI M07[7] |
| Growth Medium | ||
| Base Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | CLSI M07[7] |
| Supplement | 50 µg/mL Ca²⁺ | [8] |
| Incubation Conditions | ||
| Temperature | 35°C ± 2°C | CLSI M07[7] |
| Duration | 16 - 20 hours | CLSI M07[7] |
| Atmosphere | Ambient Air | CLSI M07[7] |
| Quality Control | ||
| QC Strain | S. aureus ATCC® 29213 | CLSI M100[7] |
| Expected MIC Range for QC Strain | To be determined through internal validation | CLSI Guidelines |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the determination of the MIC of this compound against S. aureus.
Signaling Pathway (Mechanism of Action)
The following diagram illustrates the proposed mechanism of action for Friulimicin.
References
- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unraveling the Interaction of Friulimicin D with Bactoprenol Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friulimicin D is a member of the friulimicin family of lipopeptide antibiotics produced by Actinoplanes friuliensis.[1][2] These antibiotics exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. The primary mechanism of action of friulimicins involves the disruption of bacterial cell wall biosynthesis.[3][4][5] This is achieved through a specific, calcium-dependent interaction with bactoprenol (B83863) phosphate (B84403) (C55-P), a crucial lipid carrier molecule.[3][5][6][7]
Bactoprenol phosphate is responsible for transporting peptidoglycan precursors across the bacterial cell membrane, a vital step in the construction of the cell wall.[8][9][10][11][12] By forming a stable complex with bactoprenol phosphate, this compound effectively sequesters this carrier, halting the peptidoglycan synthesis cycle and ultimately leading to bacterial cell death.[3][4][5] Understanding the intricacies of this interaction is paramount for the development of new and effective antibiotics that can combat the growing threat of antimicrobial resistance.
This application note provides detailed protocols for studying the interaction between this compound and bactoprenol phosphate, enabling researchers to characterize the binding affinity, inhibitory activity, and specificity of this promising antibiotic.
Signaling Pathway and Experimental Workflow
The interaction of this compound with bactoprenol phosphate disrupts the bacterial cell wall synthesis pathway. The following diagram illustrates this mechanism.
References
- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merlionpharma.com [merlionpharma.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Buy Bactoprenol | 12777-41-2 [smolecule.com]
- 10. BIOL 230 Lecture Guide - Synthesis of Peptidoglycan - Role of Bactoprenol [cwoer.ccbcmd.edu]
- 11. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Characterization of the Lipopeptide Antibiotic Friulimicin D Using Mass Spectrometry
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Friulimicin D is a member of a class of lipopeptide antibiotics produced by the actinomycete Actinoplanes friuliensis.[1][2] These antibiotics exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. The unique mechanism of action of friulimicins, which involves the inhibition of peptidoglycan biosynthesis, makes them promising candidates for further drug development.[1] this compound, like its analogue Friulimicin B, consists of a cyclic decapeptide core linked to a fatty acid tail.[2][3] This amphipathic structure is crucial for its biological activity. Mass spectrometry is an indispensable tool for the structural characterization and quantification of these complex natural products. This application note provides detailed protocols for the characterization of this compound using mass spectrometry.
Mechanism of Action
This compound exerts its antibacterial effect by disrupting the bacterial cell wall synthesis. This process is initiated by the formation of a calcium-ion-dependent complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C55-P, this compound effectively halts the cell wall synthesis pathway, leading to bacterial cell death.
Mechanism of action of this compound.
Quantitative Data
The molecular formula of this compound is C60H96N14O19, with a corresponding molecular weight of 1317.49 g/mol .[4]
| Property | Value | Reference |
| Molecular Formula | C60H96N14O19 | [4] |
| Molecular Weight | 1317.49 g/mol | [4] |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for the successful mass spectrometric analysis of lipopeptides.
Protocol for Extraction from Bacterial Culture:
-
Centrifuge the Actinoplanes friuliensis culture broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to acidic (e.g., pH 3-4) using a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude lipopeptide extract.
-
Further purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the resuspended crude extract onto the cartridge.
-
Wash with a low percentage of organic solvent (e.g., 20% acetonitrile (B52724) in water) to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
-
Dry the eluted fraction and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile with 0.1% formic acid).
MALDI-TOF Mass Spectrometry for Intact Mass Determination
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique for determining the molecular weight of intact lipopeptides.
Protocol:
-
Matrix Selection: A common matrix for lipopeptide analysis is α-cyano-4-hydroxycinnamic acid (CHCA).[5] Prepare a saturated solution of CHCA in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Sample Spotting: Mix the purified this compound sample with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Instrument Settings:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimize for best signal-to-noise ratio while avoiding fragmentation.
-
Mass Range: m/z 1000-2000.
-
-
Data Acquisition: Acquire spectra and process them to determine the monoisotopic mass of this compound.
MALDI-TOF MS workflow for this compound.
LC-MS/MS for Structural Characterization and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the separation, identification, and quantification of this compound and its potential isomers or degradation products.
Protocol:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan a mass range that includes the expected precursor ion of this compound (e.g., m/z 1318.5 for [M+H]+).
-
MS/MS Fragmentation: Select the precursor ion of this compound for fragmentation using Collision-Induced Dissociation (CID). Optimize the collision energy to obtain a rich fragmentation spectrum.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant precursor ions. For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
LC-MS/MS workflow for this compound analysis.
Data Interpretation
The interpretation of the MS/MS spectrum of a cyclic lipopeptide like this compound can be complex due to the cyclic nature of the peptide core. The fragmentation typically involves an initial ring-opening event followed by the fragmentation of the now linear peptide. The resulting fragment ions can be used to confirm the amino acid sequence of the peptide core and the structure of the fatty acid side chain.
Expected Fragmentation Pattern:
-
b- and y-type ions: After ring opening, the linear peptide will fragment to produce b- and y-type ions, which can be used to deduce the amino acid sequence.
-
Loss of the Fatty Acyl Chain: A characteristic fragmentation is the neutral loss of the fatty acyl group from the N-terminal amino acid.
-
Internal Fragment Ions: Due to the cyclic structure, internal fragment ions resulting from two cleavages in the peptide backbone can also be observed.
By carefully analyzing the mass differences between the fragment ions, the amino acid sequence of the cyclic peptide can be confirmed. The mass of the precursor ion and the fragmentation pattern of the fatty acid chain will confirm the identity of the lipid moiety.
Conclusion
Mass spectrometry, particularly MALDI-TOF and LC-MS/MS, provides a robust and sensitive platform for the detailed characterization of this compound. The protocols outlined in this application note offer a comprehensive guide for researchers involved in the discovery, development, and quality control of this promising class of antibiotics. Accurate mass measurements and detailed fragmentation analysis are key to unambiguously identifying this compound and elucidating its structure, which is essential for understanding its structure-activity relationship and for the development of new and improved lipopeptide antibiotics.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry of Lipopeptide Biosurfactants in Whole Cells and Culture Filtrates of Bacillus subtilis C-1 Isolated from Petroleum Sludge - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friulimicin D Production from Actinoplanes friuliensis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Friulimicin D from Actinoplanes friuliensis fermentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant antibiotic candidate?
This compound is a lipopeptide antibiotic produced by the bacterium Actinoplanes friuliensis. It is part of a larger family of friulimicins (A, B, C, and D) and is structurally related to daptomycin.[1][2] Its significance lies in its high potency against a broad range of multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), making it a promising candidate for treating challenging bacterial infections.[1][2][3]
Q2: What is the basic mechanism of action of Friulimicin?
Friulimicin inhibits the biosynthesis of the bacterial cell wall.[4][5][6] It forms a complex with the bactoprenol (B83863) phosphate (B84403) carrier C55-P in a calcium-dependent manner, which interrupts the cell wall precursor cycle.[5][6] This mode of action is distinct from many other antibiotics and contributes to its effectiveness against resistant strains.[5]
Q3: What are the primary fermentation strategies to enhance this compound yield?
The most effective strategies for improving this compound production involve a combination of medium optimization and advanced fermentation techniques. The development of a chemically defined production medium is a crucial first step, as it allows for a better understanding of the influence of individual components on growth and antibiotic biosynthesis.[1][3] Building on this, fed-batch and continuous cultivation processes have been shown to significantly increase volumetric productivity.[1][3]
Q4: Are there known biosynthetic precursors that can be added to the medium to boost production?
The biosynthesis of Friulimicin involves nonribosomal peptide synthetases (NRPS).[2] The peptide core of friulimicins is composed of several amino acids, including unusual ones. While the direct addition of a complete set of precursors is complex, ensuring the availability of key amino acids and fatty acid precursors through media composition and feeding strategies is essential for high yields.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during Actinoplanes friuliensis fermentation for this compound production.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No this compound Production | 1. Suboptimal Media Composition: Inappropriate carbon or nitrogen source, nutrient limitation (e.g., phosphate), or presence of inhibitory compounds. 2. Incorrect Fermentation Parameters: Suboptimal pH, temperature, dissolved oxygen (DO) levels, or excessive shear stress. 3. Poor Inoculum Quality: Low viability or incorrect physiological state of the seed culture. 4. Strain Instability: Genetic mutations leading to reduced production capacity. | 1. Media Optimization: - Carbon Source: Test different carbon sources. Glycerol has been shown to be effective.[1] - Nitrogen Source: Evaluate various nitrogen sources. L-lysine has been used successfully in a chemically defined medium.[1] - Phosphate Limitation: Low initial phosphate concentrations can be beneficial for the production of some antibiotics by actinomycetes.[1] Experiment with varying phosphate levels. 2. Parameter Optimization: - pH: Maintain a stable pH within the optimal range (typically 6.5-7.5 for actinomycetes). Use appropriate buffering agents or automated pH control. - Temperature: The optimal temperature for A. friuliensis is generally around 28-30°C. - Dissolved Oxygen: Maintain DO levels above 30% saturation through controlled agitation and aeration. - Shear Stress: For mycelial cultures like A. friuliensis, high shear can damage the cells. Use appropriate impeller designs and agitation speeds. Airlift fermenters can be a good option to minimize shear.[1] 3. Inoculum Development: Standardize your inoculum preparation protocol to ensure a consistent and healthy seed culture. 4. Strain Maintenance and Improvement: Regularly check the productivity of your strain. If a decline is observed, consider going back to a master stock or initiating a strain improvement program. |
| Slow or No Growth of Actinoplanes friuliensis | 1. Inadequate Media Composition: Lack of essential nutrients or presence of inhibitory substances. 2. Suboptimal Physical Conditions: Incorrect temperature, pH, or aeration. 3. Contamination: Presence of competing microorganisms. | 1. Media Review: Ensure all essential nutrients, including trace elements, are present in the medium. Check the quality of your media components. 2. Verify Fermentation Parameters: Double-check and calibrate all probes (pH, temperature, DO) and ensure controllers are functioning correctly. 3. Microscopic Examination and Plating: Regularly examine your culture under a microscope to check for contaminants. Plate samples on different media to detect and identify any contaminating bacteria or fungi. |
| Foaming in the Fermenter | 1. High Protein Content in Media: Complex media components like yeast extract or peptone can cause foaming. 2. High Agitation and Aeration Rates: Can exacerbate foaming. 3. Cell Lysis: Release of intracellular proteins can lead to foam formation. | 1. Antifoam Addition: Use a sterile antifoam agent. Add it initially to the medium and/or use an automated antifoam addition system linked to a foam sensor. 2. Process Optimization: If possible, reduce agitation and aeration rates while still maintaining adequate DO levels. 3. Investigate Cell Lysis: If foaming is excessive and accompanied by a drop in viability, investigate the cause of cell lysis (e.g., shear stress, phage contamination). |
| Inconsistent Batch-to-Batch Yield | 1. Variability in Raw Materials: Inconsistent quality of complex media components. 2. Inconsistent Inoculum: Variations in the age, size, or metabolic activity of the seed culture. 3. Fluctuations in Fermentation Parameters: Poor control of pH, temperature, or DO. | 1. Use of Chemically Defined Media: Switching to a chemically defined medium can significantly improve batch-to-batch consistency.[1][3] 2. Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, including the number of passages and incubation time. 3. Improve Process Control: Ensure all monitoring and control systems are calibrated and functioning correctly. Implement a robust process analytical technology (PAT) strategy. |
Section 3: Data Presentation
Table 1: Comparison of Fermentation Strategies for Friulimicin Production
| Fermentation Strategy | Volumetric Productivity of Friulimicin (mg/L/h) | Key Advantages | Key Considerations |
| Batch Fermentation | Baseline (Typically lower than other strategies) | Simple setup and operation. | Nutrient limitation and accumulation of inhibitory byproducts can limit yield. |
| Fed-Batch Fermentation | 1 - 2[1][3] | Allows for higher cell densities and prolonged production phase by feeding limiting nutrients. | Requires a well-defined feeding strategy to avoid overflow metabolism. |
| Continuous Cultivation with Perfusion | 3 - 5 (at a dilution rate of 0.05 h⁻¹)[1][3] | High and stable productivity over extended periods. | More complex setup and higher risk of contamination and strain instability over long runs. Production can cease at higher dilution rates (e.g., 0.1 h⁻¹).[1][3] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Chemically Defined Medium for Actinoplanes friuliensis
This protocol is based on the principles of developing chemically defined media for actinomycetes and should be optimized for your specific strain and process.
Components:
| Component | Concentration (g/L) | Purpose |
| Glycerol | 20 - 40 | Carbon Source |
| L-Lysine | 5 - 10 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Phosphate Source & Buffer |
| MgSO₄·7H₂O | 0.5 | Salt |
| Trace Element Solution | 1 mL/L | Essential Micronutrients |
Trace Element Solution (per 100 mL):
| Component | Amount (mg) |
| ZnSO₄·7H₂O | 100 |
| FeSO₄·7H₂O | 100 |
| MnSO₄·H₂O | 10 |
| CuSO₄·5H₂O | 5 |
| CoCl₂·6H₂O | 5 |
Procedure:
-
Dissolve the glycerol, L-lysine, K₂HPO₄, and MgSO₄·7H₂O in distilled water.
-
Add the trace element solution.
-
Adjust the pH to the desired value (e.g., 7.0) with NaOH or HCl.
-
Bring the final volume to 1 liter with distilled water.
-
Sterilize by autoclaving or sterile filtration. If autoclaving, consider sterilizing the carbon source separately from the nitrogen and phosphate sources to prevent Maillard reactions and precipitation.
Protocol 2: Quantification of this compound in Fermentation Broth by HPLC
This is a general protocol and may require optimization for your specific HPLC system and column.
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge to remove cells and particulate matter.
-
The supernatant can be directly analyzed or further purified by solid-phase extraction (SPE) if the matrix is complex.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).
-
Quantification: Use a standard curve prepared with purified this compound.
Section 5: Visualizations
Diagram 1: General Workflow for Improving this compound Yield
Caption: Workflow for enhancing this compound production.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: A logical approach to troubleshooting low yield issues.
Diagram 3: Friulimicin Biosynthesis and Inhibition Pathway
Caption: Overview of Friulimicin biosynthesis and its target.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Friulimicin D Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friulimicin D. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a calcium-dependent lipopeptide antibiotic that inhibits the biosynthesis of the bacterial cell wall in Gram-positive bacteria.[1] It forms a complex with calcium ions (Ca²⁺) and the bactoprenol (B83863) phosphate (B84403) carrier (C₅₅-P).[1][2] This complex prevents C₅₅-P from participating in the formation of Lipid I, a crucial early step in the peptidoglycan synthesis cycle.[2][3] By sequestering C₅₅-P, this compound effectively halts the production of the cell wall, leading to bacterial death.[1]
Q2: Why is calcium supplementation in the growth medium essential for this compound activity?
A2: The antimicrobial activity of this compound is completely dependent on the presence of calcium ions (Ca²⁺).[1][2] Calcium is believed to play a dual role: it facilitates the binding of this compound to the phosphate group of the C₅₅-P target molecule and induces a conformational change in the peptide, shifting it into the optimal structure for binding.[4] Without sufficient calcium, this compound cannot form the inhibitory complex with its target, and no antimicrobial activity will be observed.[2][4]
Q3: What is the standard medium and recommended calcium concentration for testing this compound?
A3: The standard and recommended medium for testing the activity of this compound is Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2][5] This medium must be supplemented with additional calcium. The most frequently cited concentration for optimal activity is 50 µg/mL (equivalent to 1.25 mM CaCl₂).[2][5]
Q4: Can I use a different growth medium like Tryptone Soy Broth (TSB) or Luria-Bertani (LB) Broth?
A4: While other media can be used, it is not recommended without careful validation. The concentration of divalent cations like Ca²⁺ and Mg²⁺ can vary significantly between different media types and even between batches, which will directly impact the measured activity of this compound. If you must use an alternative medium, it is crucial to supplement it with a standardized concentration of calcium (50 µg/mL) and validate your results against those obtained in standard CAMHB.
Q5: My this compound stock solution is prepared, but I see no activity in my assay. What is the most likely cause?
A5: The most common reason for a complete lack of activity is the absence of supplemental calcium in the assay medium. Ensure your Cation-Adjusted Mueller-Hinton Broth (CAMHB) is supplemented to a final concentration of 50 µg/mL Ca²⁺.[2][5] Another possibility is degradation of the compound, although lipopeptides are generally stable. Prepare a fresh stock solution to rule out this issue.
Troubleshooting Guide
This guide addresses common problems encountered during the determination of this compound's Minimum Inhibitory Concentration (MIC).
| Problem | Possible Cause | Recommended Solution |
| No antibacterial activity observed or MIC values are unexpectedly high. | Insufficient Calcium: The activity of this compound is strictly calcium-dependent.[1][2] | Ensure your medium (e.g., CAMHB) is supplemented with Ca²⁺ to a final concentration of 50 µg/mL.[2][5] Verify the calculation for your calcium stock solution. |
| Incorrect Medium: The pH or cation content of a non-standard medium may be interfering with drug activity. | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the standard. If using other media, ensure the pH is between 7.2 and 7.4.[6] | |
| Degraded this compound Stock: Improper storage or repeated freeze-thaw cycles may have degraded the compound. | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., water or DMSO, based on supplier instructions) and store it in single-use aliquots at -20°C or below. | |
| Inconsistent or non-reproducible MIC values between experiments. | Inoculum Density Variation: Inoculum size is a critical variable in MIC testing.[6] | Standardize the bacterial inoculum to a 0.5 McFarland standard for every experiment. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in the wells.[6] |
| Variation in Media Batches: Different lots of powdered media can have slight variations in cation concentrations. | For a given project, try to use the same manufacturing lot of CAMHB. Always supplement with a fixed concentration of external calcium to normalize for variability. | |
| Binding to Plastics: Lipopeptides can sometimes adhere to the surface of standard polystyrene plates. | The use of polypropylene (B1209903) microtiter plates is recommended to minimize non-specific binding.[2][5] | |
| Growth observed in sterility control wells. | Contaminated Medium or Reagents: Broth, saline, or antibiotic stock solutions may be contaminated. | Use aseptic techniques throughout the protocol. Filter-sterilize any heat-labile solutions. Check the sterility of each component before starting the assay. |
| No growth observed in the positive control well (bacteria only). | Inoculum Not Viable: The bacterial culture may have lost viability due to age or improper storage. | Prepare the inoculum from a fresh overnight culture (16-18 hours) grown on a non-selective agar (B569324) plate. |
| Incorrect Incubation Conditions: Temperature or incubation time may be incorrect. | Ensure plates are incubated at 35-37°C for 16-20 hours for most standard test organisms.[2][7] |
Quantitative Data
The following tables summarize the activity of friulimicin. Note that most published data is for the closely related Friulimicin B, which shares the same peptide core and mechanism of action as this compound.[8]
Table 1: Minimum Inhibitory Concentration (MIC) of Friulimicin B in Standard Media
| Organism | Medium | Ca²⁺ Concentration (µg/mL) | MIC (µg/mL) | Reference |
| Staphylococcus simulans 22 | CAMHB | 50 | 0.078 | [2] |
| Bacillus subtilis 168 | CAMHB | 50 | 0.078 | [2] |
Table 2: Influence of Calcium on Friulimicin Activity
| Condition | Observation | Implication | Reference |
| Friulimicin without supplemental Ca²⁺ | No significant antibacterial activity. | Calcium is indispensable for the biological function of the antibiotic. | [1][2] |
| Friulimicin with 50 µg/mL Ca²⁺ | Potent antibacterial activity observed. | This concentration is optimal for forming the inhibitory complex with C₅₅-P. | [2][5] |
| Friulimicin + Ca²⁺ + excess C₅₅-P | Antibiotic activity is antagonized (MIC increases). | This confirms that C₅₅-P is the specific molecular target of the friulimicin-calcium complex. | [2] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the standard CLSI (Clinical and Laboratory Standards Institute) and EUCAST guidelines for antimicrobial susceptibility testing.[6]
1. Materials:
-
This compound powder
-
Sterile 96-well polypropylene microtiter plates[2]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile Calcium Chloride (CaCl₂) solution (e.g., 10 mg/mL stock)
-
Test organism (e.g., Staphylococcus aureus) grown overnight on a non-selective agar plate
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and reagent reservoirs
2. Media Preparation:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Aseptically supplement the CAMHB with CaCl₂ solution to achieve a final Ca²⁺ concentration of 50 µg/mL. For example, add 0.5 mL of a 10 mg/mL CaCl₂ stock to 99.5 mL of CAMHB. This is your final test medium.
3. Inoculum Preparation:
-
Using a sterile loop, pick several well-isolated colonies of the test organism from the agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A₆₂₅nm ≈ 0.08-0.13). This suspension contains approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in the test medium (e.g., 100 µL into 14.9 mL of Ca²⁺-supplemented CAMHB). This will be your final inoculum, containing approximately 1 x 10⁶ CFU/mL, which will be further diluted 1:1 in the plate.
4. Plate Preparation (Drug Dilution):
-
Add 100 µL of the test medium to all wells of a 96-well plate.
-
Prepare a stock solution of this compound at a concentration at least 10x the highest concentration to be tested.
-
Add an appropriate volume of the this compound stock to the first well of each row to achieve twice the desired final starting concentration (e.g., for a final concentration of 64 µg/mL, the first well should contain 128 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well containing the antibiotic.
-
Leave one column without antibiotic for a positive growth control and one well with only un-inoculated medium as a sterility control.
5. Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum (~1 x 10⁶ CFU/mL) to each well (except the sterility control). This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Cover the plate with a lid and incubate at 37°C for 16-20 hours in ambient air.[2]
6. Reading the MIC:
-
After incubation, place the plate on a dark background and look for the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well). This concentration is the MIC.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
- 1. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Culture-independent discovery of the malacidins as calcium-dependent antibiotics with activity against multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model membrane approaches to determine the role of calcium for the antimicrobial activity of friulimicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor solubility of Friulimicin D in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of Friulimicin D.
Frequently Asked Questions (FAQs)
Q1: The literature describes this compound as "water-soluble," yet I'm having trouble dissolving it in my aqueous buffer. Why is this?
A1: The term "water-soluble" for lipopeptides like this compound can be context-dependent. While it may be soluble in pure water to some extent, its amphiphilic nature—possessing both a hydrophilic peptide ring and a lipophilic fatty acid tail—can lead to poor solubility or aggregation in buffered aqueous solutions, especially under certain pH and salt conditions.[1][2][3] Factors such as pH, ionic strength, temperature, and the presence of divalent cations like Ca²⁺ can significantly influence its solubility.[1][3]
Q2: What is the expected appearance of a properly solubilized this compound solution?
A2: A well-solubilized this compound solution should be clear and free of any visible precipitates or cloudiness. The presence of turbidity or solid particles indicates incomplete dissolution or aggregation.
Q3: How does calcium concentration affect this compound's activity and solubility?
A3: The antimicrobial activity of this compound is dependent on the presence of calcium ions (Ca²⁺).[1][3] Friulimicin B, a closely related compound, forms a complex with Ca²⁺ to interact with its target, bactoprenol (B83863) phosphate (B84403), in the bacterial cell wall synthesis pathway.[1][3] While essential for activity, the presence of Ca²⁺ can also influence the amphiphilicity and aggregation state of the molecule, which may affect its solubility.[1][3] Therefore, it is crucial to include a physiologically relevant concentration of Ca²⁺ (typically around 50 µg/mL) in your experimental buffers.[1]
Q4: Can I use organic solvents to prepare a stock solution of this compound?
A4: Yes, preparing a concentrated stock solution in an organic solvent is a common and recommended practice for lipopeptides with limited aqueous solubility. This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[4] A high-concentration stock in one of these solvents can then be diluted into the final aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying.
Q5: How should I store this compound, both as a powder and in solution?
A5: As a lyophilized powder, this compound should be stored at -20°C in a desiccated environment, protected from light. Once in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability in aqueous buffers over time should be experimentally verified.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve in my aqueous buffer.
-
Possible Cause: The inherent low aqueous solubility of the lipopeptide in the specific buffer conditions (pH, ionic strength).
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: First, try dissolving the this compound powder in a small amount of 100% DMSO, methanol, or ethanol.
-
Stepwise Dilution: Once fully dissolved in the organic solvent, slowly add the aqueous buffer to the stock solution dropwise while gently vortexing. This gradual dilution can prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your working solution is minimal (typically <1%) to avoid artifacts in your experiment.
-
Issue 2: The this compound solution is cloudy or contains a precipitate.
-
Possible Cause 1: Aggregation of the lipopeptide in the aqueous environment.
-
Troubleshooting Steps:
-
Sonication: Briefly sonicate the solution in a water bath sonicator. This can help to break up aggregates.
-
pH Adjustment: The solubility of lipopeptides can be pH-dependent. Experiment with adjusting the pH of your buffer. For some lipopeptides, solubility is higher at a slightly alkaline pH (e.g., pH 7.5-8.5).
-
Temperature: Gently warming the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
-
Possible Cause 2: The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
Troubleshooting Steps:
-
Lower the Concentration: Attempt to prepare a more dilute solution.
-
Solubility Testing: Perform a solubility test to determine the approximate solubility limit in your specific buffer (see Experimental Protocols section).
-
Issue 3: Inconsistent experimental results with different batches of this compound solution.
-
Possible Cause: Incomplete or variable dissolution between preparations.
-
Troubleshooting Steps:
-
Standardize the Solubilization Protocol: Use a consistent, documented procedure for preparing your this compound solutions for every experiment.
-
Quantify the Solubilized Concentration: After preparation and before use in an assay, centrifuge the solution to pellet any undissolved material and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC. This will ensure you are using a consistent concentration in your experiments.
-
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Grade | Notes |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ACS grade or higher | Recommended for preparing high-concentration stock solutions. |
| Methanol (MeOH) | Anhydrous, ACS grade or higher | Another option for stock solution preparation. |
| Ethanol (EtOH) | Anhydrous, ACS grade or higher | Can also be used for stock solutions. |
Table 2: Factors Influencing this compound Aqueous Solubility
| Factor | General Effect on Lipopeptide Solubility | Recommendations for this compound |
| pH | Can be significantly pH-dependent. Solubility may increase at pH values away from the isoelectric point. | Test a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimal pH for your buffer system. |
| Temperature | Increased temperature generally increases solubility, but can also increase degradation. | Prepare solutions at room temperature. Gentle warming can be attempted, but stability should be verified. |
| Ionic Strength | High salt concentrations can decrease solubility ("salting out"). | Use buffers with physiological ionic strength (e.g., 150 mM NaCl). |
| Calcium (Ca²⁺) | Essential for biological activity. May influence aggregation and solubility. | Include a consistent, physiologically relevant concentration of Ca²⁺ (e.g., 50 µg/mL) in all experimental buffers. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add a small volume of anhydrous DMSO (e.g., 100 µL) to the vial to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved. The solution should be clear.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Protocol 2: Determining the Aqueous Solubility of this compound
-
Prepare a series of dilutions of your experimental aqueous buffer with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0). Ensure each buffer contains the required concentration of Ca²⁺.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate microcentrifuge tubes.
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) with constant agitation for a set period (e.g., 24 hours) to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5]
-
The measured concentration represents the equilibrium solubility of this compound under those specific buffer conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified mechanism of action of this compound.
Caption: Key factors influencing the aqueous solubility of this compound.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Friulimicin D Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of purification protocols for high-purity Friulimicin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1] It belongs to a class of antibiotics highly active against multidrug-resistant Gram-positive bacteria.[1] High purity is crucial for accurate in vitro and in vivo studies, ensuring that the observed biological activity is solely attributable to this compound and not to co-purified contaminants or related isoforms (e.g., Friulimicin A, B, C).[2]
Q2: What are the key physicochemical properties of this compound to consider during purification?
A2: this compound is an amphiphilic molecule, possessing both a hydrophobic lipid tail and a hydrophilic peptide core.[3] This dual nature influences its solubility and potential for aggregation. Its activity is calcium-dependent, and it carries an overall negative charge, which is a key consideration for ion-exchange chromatography.[3] this compound is soluble in methanol, DMSO, and aqueous buffers.
Q3: What is a general workflow for the purification of this compound?
A3: A typical purification workflow starts with extraction from the fermentation broth, followed by a capture step using ion-exchange chromatography to separate the friulimicins from other compounds. This is generally followed by a polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from its other isoforms.
Q4: How should I store purified this compound?
A4: For long-term stability, it is recommended to store purified this compound at -20°C or -70°C in a dry, light-protected environment. Lyophilized powder is the preferred form for long-term storage.
Purification Data Summary
The following table presents illustrative data for a multi-step purification protocol for this compound, highlighting typical yields and purity levels that can be expected at each stage.
| Purification Step | Total Protein (mg) | This compound (mg) | Step Yield (%) | Purity (%) |
| Clarified Fermentation Broth | 25,000 | 500 | 100 | 2 |
| Anion-Exchange Chromatography | 1,200 | 425 | 85 | 35 |
| Reversed-Phase HPLC (C18) | 150 | 340 | 80 | >98 |
Experimental Protocols
Protocol 1: Anion-Exchange Chromatography (Capture Step)
This protocol describes the initial capture and partial purification of the Friulimicin complex from the fermentation broth.
-
Resin and Column Preparation:
-
Use a strong anion-exchange resin such as DEAE Sepharose.
-
Pack the column and equilibrate with 5-10 column volumes (CV) of 20 mM Tris-HCl buffer at pH 7.5 (Binding Buffer).
-
-
Sample Loading:
-
Adjust the pH of the clarified fermentation broth to 7.5 to match the Binding Buffer.
-
Load the sample onto the equilibrated column at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound friulimicins using a linear gradient of 0-1 M NaCl in the Binding Buffer over 10-20 CV. Friulimicins A, B, C, and D will elute at different salt concentrations due to slight differences in their isoelectric points.[2][4]
-
Collect fractions and analyze for the presence of this compound using analytical RP-HPLC.
-
-
Pooling and Desalting:
-
Pool the fractions containing this compound.
-
Desalt the pooled fractions using a suitable method like dialysis or a desalting column.
-
Protocol 2: Reversed-Phase HPLC (Polishing Step)
This protocol is designed to achieve high-purity this compound by separating it from other friulimicin isoforms.
-
Column and Mobile Phases:
-
Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
-
Equilibration:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 CV.
-
-
Sample Injection:
-
Dissolve the desalted this compound fraction from the ion-exchange step in a minimal amount of Mobile Phase A.
-
Inject the sample onto the column.
-
-
Elution Gradient:
-
Elute with a linear gradient of acetonitrile (Mobile Phase B) at a flow rate of 1 mL/min. A shallow gradient is often effective for separating closely related isoforms. For example:
-
5-35% B over 10 minutes.
-
35-55% B over 40 minutes.
-
55-95% B over 5 minutes.
-
-
Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Verify the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain this compound as a stable powder.
-
Troubleshooting Guide
Issue 1: Low Yield After Anion-Exchange Chromatography
| Possible Cause | Recommended Solution |
| Incorrect Binding pH | Ensure the pH of the sample and binding buffer is at least 1-1.5 units above the isoelectric point of this compound to ensure a net negative charge for binding. |
| High Salt Concentration in Sample | Desalt the sample before loading. High initial salt concentration can interfere with binding to the ion-exchange resin. |
| This compound in Flow-through | The binding capacity of the column may have been exceeded. Use a larger column volume or reduce the amount of sample loaded. |
| Precipitation on Column | This compound may aggregate at high concentrations. Try loading a more dilute sample. |
Issue 2: Poor Resolution in Reversed-Phase HPLC
| Possible Cause | Recommended Solution |
| Inappropriate Gradient Slope | A steep gradient may not be sufficient to separate closely related isoforms. Try a shallower gradient over a longer period. |
| Column Overloading | Injecting too much sample can lead to peak broadening and poor separation. Reduce the sample load. |
| Incorrect Mobile Phase pH | The use of an ion-pairing agent like TFA is crucial for good peak shape in peptide separations. Ensure the pH is low (around 2) to protonate acidic residues. |
| Secondary Interactions with Column | Some C18 columns can have residual silanol (B1196071) groups that cause peak tailing. Use a high-quality, end-capped column designed for peptide separations. |
Issue 3: Presence of Aggregates in Final Product
| Possible Cause | Recommended Solution |
| High Concentration During Purification | Due to its amphiphilic nature, this compound can aggregate. Work with more dilute solutions whenever possible. |
| Buffer Conditions | The choice of buffer can influence aggregation. Screen different buffer systems to find one that minimizes this issue. |
| Lyophilization Issues | Improper lyophilization can lead to aggregation. Ensure the sample is completely frozen before starting the process and that the final product is a fine powder. |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
addressing variability in Friulimicin D bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Friulimicin D bioassay results. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of this novel lipopeptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the friulimicin family of lipopeptide antibiotics produced by Actinoplanes friuliensis. These antibiotics are highly active against a broad range of Gram-positive bacteria, including multidrug-resistant strains.[1] The primary mechanism of action of friulimicins involves the inhibition of cell wall biosynthesis. This occurs through the formation of a complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[1] This interaction is dependent on the presence of calcium ions. By sequestering C55-P, friulimicin effectively halts the cell wall synthesis pathway, leading to bacterial cell death.
Q2: What are the recommended bioassay methods for determining the antimicrobial activity of this compound?
A2: The most common and standardized methods for determining the antimicrobial activity of this compound are broth microdilution and agar (B569324) diffusion assays. These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Given the operational similarities and shared calcium-dependency with daptomycin (B549167), protocols established for daptomycin are highly relevant for this compound.
Q3: Why am I observing significant variability in my this compound bioassay results?
A3: Variability in bioassay results for lipopeptide antibiotics like this compound can arise from several critical factors. Key among these are the concentration of calcium ions in the growth medium, the preparation of the bacterial inoculum, the specific composition of the assay medium, and the incubation conditions. Given that Friulimicin's activity is calcium-dependent, fluctuations in calcium levels can significantly impact MIC values.
Q4: How critical is the calcium concentration in the assay medium?
A4: The concentration of calcium (Ca²⁺) is highly critical for the activity of this compound. The antibiotic requires calcium to form a complex with its target, bactoprenol phosphate.[1] Insufficient calcium levels will lead to a significant underestimation of the antibiotic's potency, resulting in artificially high MIC values. Conversely, excessive calcium concentrations may also affect the assay. For daptomycin, a similar lipopeptide, activity is shown to be two- to fourfold higher when tested in media supplemented with 50 µg/ml of Ca²⁺ compared to standard Mueller-Hinton broth.[2][3]
Q5: What are the appropriate quality control (QC) strains to use for this compound bioassays?
A5: While specific CLSI-approved quality control ranges for this compound have not been established, standard QC strains recommended for other antibiotics targeting Gram-positive bacteria are appropriate. These include Staphylococcus aureus ATCC 25923 and Enterococcus faecalis ATCC 29212. The established QC ranges for the structurally and mechanistically similar antibiotic, daptomycin, can serve as a useful reference for troubleshooting and ensuring assay consistency.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during this compound bioassays.
Issue 1: Higher than Expected MIC Values
| Potential Cause | Recommended Action |
| Insufficient Calcium Concentration | Ensure the Mueller-Hinton Broth (MHB) is supplemented with calcium to a final concentration of 50 µg/mL. Standard cation-adjusted MHB may not have sufficient calcium for optimal this compound activity.[2][4] For agar-based assays, be aware that different lots of Mueller-Hinton Agar (MHA) can have variable calcium content, which can significantly affect zone diameters.[3] |
| High Inoculum Density | Prepare the bacterial inoculum to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. While friulimicins have been shown to be less affected by inoculum density than daptomycin, a very high inoculum can still lead to elevated MICs.[5] |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -20°C or below and avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Binding to Plasticware | For broth microdilution assays, consider using polypropylene (B1209903) plates, as lipopeptides can sometimes adhere to polystyrene, reducing the effective concentration of the antibiotic.[1] |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Action |
| Inconsistent Inoculum Preparation | Standardize the inoculum preparation process. Use a spectrophotometer or a McFarland standard to ensure a consistent starting bacterial density for every experiment. |
| Variation in Media Preparation | Prepare the calcium-supplemented Mueller-Hinton Broth fresh for each set of experiments or use a single, well-mixed batch to minimize lot-to-lot variability. Ensure the pH of the medium is consistent. |
| Inadequate Mixing of Reagents | Ensure thorough mixing of the this compound dilutions and the bacterial inoculum in the assay wells or on the agar surface. |
| Inconsistent Incubation Conditions | Maintain a consistent incubation temperature (35-37°C) and duration (16-20 hours for broth microdilution). Variations in these parameters can affect bacterial growth rates and, consequently, MIC values. |
Issue 3: No Zone of Inhibition in Agar Diffusion Assay
| Potential Cause | Recommended Action |
| Low Calcium in Agar | Ensure the Mueller-Hinton Agar is supplemented with calcium to a final concentration of 50 µg/mL. Different lots of commercial MHA can have varying cation concentrations.[3] |
| Inappropriate Disc Content | Verify the concentration of this compound on the antibiotic discs. If preparing in-house, ensure proper and consistent loading. |
| Bacterial Lawn is Too Dense | Prepare the bacterial lawn from a standardized 0.5 McFarland suspension to ensure a uniform and appropriate density. |
| This compound Solution Inactivity | Prepare fresh this compound solutions for disc preparation. Confirm the activity of the stock solution using a reference QC strain in a broth microdilution assay. |
Data Presentation
Table 1: Recommended Broth Microdilution Parameters for this compound Bioassay
| Parameter | Recommendation | Rationale |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard medium for susceptibility testing. |
| Calcium Supplementation | 50 µg/mL CaCl₂ | Essential for the biological activity of this compound.[1] |
| Inoculum Density | 5 x 10⁵ CFU/mL | Standardized inoculum size for MIC testing. |
| Incubation Temperature | 35-37°C | Optimal growth temperature for most pathogenic bacteria. |
| Incubation Time | 16-20 hours | Standard duration for observing bacterial growth. |
| Plate Type | Polypropylene 96-well plates | Recommended to minimize binding of the lipopeptide.[1] |
Table 2: Daptomycin Quality Control (QC) Ranges (for reference)
As a structurally and mechanistically related lipopeptide antibiotic, the established CLSI QC ranges for daptomycin can provide a useful reference for assessing the validity of a this compound bioassay.
| Quality Control Strain | Method | MIC Range (µg/mL) |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 1 - 4 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.12 - 1 |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.06 - 0.5 |
Source: CUBICIN (daptomycin for injection) Prescribing Information.[6][7]
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from established methods for lipopeptide antibiotics.
-
Prepare Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and supplement with CaCl₂ to a final concentration of 50 µg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution. Sterilize by filtration through a 0.22 µm filter.
-
Serial Dilutions: In a 96-well polypropylene microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the calcium-supplemented CAMHB to achieve the desired final concentration range.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound bioassays.
Caption: Broth microdilution experimental workflow.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Daptomycin against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merlionpharma.com [merlionpharma.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Buffer Conditions for Friulimicin D Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for experiments involving the lipopeptide antibiotic, Friulimicin D.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a member of the friulimicin group of lipopeptide antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis.[1][2] This occurs through the formation of a calcium-dependent complex with bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[2][3] By sequestering C55-P, this compound effectively halts the cell wall synthesis process, leading to bacterial cell death.[2][3]
Q2: Is the activity of this compound dependent on specific ions?
Yes, the antimicrobial activity of this compound is critically dependent on the presence of calcium ions (Ca²⁺).[2][4] Calcium is essential for the formation of the active complex between this compound and its target, bactoprenol phosphate.[3][5] This interaction is crucial for the antibiotic's inhibitory effect on cell wall synthesis.[2][3]
Q3: What is the recommended starting concentration of calcium for in vitro assays?
For standard antimicrobial susceptibility testing, such as Minimum Inhibitory Concentration (MIC) assays, a starting concentration of 50 µg/mL of Ca²⁺ in the growth medium is recommended.[6] This concentration has been shown to be effective for determining the MIC of Friulimicin B, a closely related compound, and serves as an excellent starting point for this compound experiments.
Q4: Can other divalent cations be substituted for calcium?
It is not recommended to substitute other divalent cations for calcium. Studies on similar lipopeptide antibiotics, like daptomycin, have shown that other divalent cations are not effective and may even inhibit the antibiotic's activity. Calcium appears to play a specific structural role in promoting the active conformation of the lipopeptide.[5]
Q5: What is the optimal pH for this compound activity?
The optimal pH for the antimicrobial activity of this compound has not been extensively reported in the literature. However, for the production of other lipopeptides, a pH of 6.5 has been shown to be optimal. For purification purposes, a pH of 7.2 has been used. In some in vitro enzymatic assays involving related compounds, a pH of 5.5 (using MES buffer) has been employed.[6] It is recommended that researchers empirically determine the optimal pH for their specific assay within a physiologically relevant range (e.g., pH 6.5 - 8.0).
Q6: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. It is recommended to prepare a concentrated stock solution in one of these solvents. To maintain stability and prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antimicrobial activity | Suboptimal Calcium Concentration: Insufficient Ca²⁺ in the assay buffer will prevent the formation of the active this compound-C55-P complex. | Supplement your assay buffer with a final concentration of 50 µg/mL CaCl₂. Perform a calcium titration to determine the optimal concentration for your specific experimental conditions. |
| Incorrect pH: The activity of lipopeptides can be pH-dependent. An unfavorable pH may affect the charge and conformation of this compound or its target. | Test the activity of this compound across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to identify the optimum for your assay. | |
| Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of the compound. | Prepare fresh stock solutions of this compound. Aliquot stocks to minimize freeze-thaw cycles and store at -20°C or below.[1] | |
| Precipitation or aggregation of this compound in buffer | High Concentration: Lipopeptides have a tendency to self-aggregate at high concentrations. | Prepare a more dilute stock solution. If possible, perform experiments at the lowest effective concentration of this compound. |
| Inappropriate Buffer Composition: Certain buffer components may promote aggregation. | If using a complex buffer, try a simpler buffer system (e.g., HEPES, MOPS). The addition of a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) may help to prevent aggregation in some cell-free assays, but should be used with caution in cell-based assays.[7] | |
| Ionic Strength: The salt concentration of the buffer can influence peptide solubility. | Test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl) in your buffer to see if it improves solubility.[8] | |
| Inconsistent or variable results | Buffer Variability: Inconsistent preparation of buffers can lead to variability in experimental outcomes. | Prepare a large batch of each buffer to be used across all related experiments to ensure consistency. |
| Bacterial Inoculum Size: Variations in the starting bacterial concentration can affect MIC values. | Standardize the bacterial inoculum for all MIC experiments, typically to a final concentration of 5 x 10⁵ CFU/mL.[9] |
Data Presentation
Table 1: Recommended Buffer Components for this compound Experiments
| Parameter | Recommended Starting Condition | Range to Optimize | Rationale |
| Buffer | Mueller-Hinton Broth (for MIC) | HEPES, MOPS, Tris-HCl | Cation-adjusted Mueller-Hinton is standard for MICs. Other buffers may be suitable for specific biochemical assays. |
| pH | 7.3 (Standard for Mueller-Hinton) | 6.5 - 8.0 | Lipopeptide activity can be pH-dependent.[10][11] |
| Calcium (Ca²⁺) | 50 µg/mL CaCl₂ | 25 - 100 µg/mL | Essential for the activity of this compound.[2][4][5] |
| Co-solvents | <1% DMSO or Methanol | As low as possible | Used to dissolve this compound for stock solutions. Final concentration should be minimized to avoid effects on bacterial growth or enzyme activity.[1] |
Table 2: Influence of Divalent Cations on Lipopeptide Antibiotic Activity (Based on Daptomycin Data)
| Divalent Cation | Effect on Activity |
| Calcium (Ca²⁺) | Essential for activity |
| Magnesium (Mg²⁺) | Not an effective substitute; may be inhibitory |
| Manganese (Mn²⁺) | Not an effective substitute; may be inhibitory |
| Copper (Cu²⁺) | Not an effective substitute; may be inhibitory |
| Nickel (Ni²⁺) | Not an effective substitute; may be inhibitory |
Experimental Protocols
Protocol 1: Optimizing Calcium Concentration for MIC Assay
This protocol describes how to determine the optimal calcium concentration for a standard Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile CaCl₂ solution (e.g., 10 mg/mL)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Prepare Calcium-Supplemented Media: Prepare a series of CAMHB solutions with varying final concentrations of CaCl₂ (e.g., 0, 10, 25, 50, 75, 100 µg/mL).
-
Prepare this compound Dilutions: In separate 96-well plates for each calcium concentration, perform a two-fold serial dilution of the this compound stock solution in the corresponding calcium-supplemented CAMHB.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Inoculate Plates: Add the bacterial inoculum to each well of the microtiter plates containing the this compound dilutions.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Analysis: Compare the MIC values obtained at each calcium concentration. The optimal calcium concentration is the one that results in the lowest MIC value.
Protocol 2: In Vitro Bactoprenol Phosphate (C55-P) Binding Assay
This protocol provides a general framework for assessing the interaction between this compound and its target, C55-P, using an in vitro lipid II synthesis inhibition assay.
Materials:
-
This compound
-
Bactoprenol phosphate (C55-P)
-
UDP-MurNAc-pentapeptide
-
Radiolabeled UDP-GlcNAc (e.g., [¹⁴C]UDP-GlcNAc)
-
MraY enzyme (can be from membrane preparations of Micrococcus luteus)
-
Reaction buffer (e.g., 100 mM MES, 10 mM MgCl₂, pH 5.5, 0.1% Triton X-100)[6]
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, C55-P, UDP-MurNAc-pentapeptide, and [¹⁴C]UDP-GlcNAc.
-
Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.
-
Initiate Reaction: Start the reaction by adding the MraY enzyme preparation.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Extract Lipids: Stop the reaction and extract the lipid-linked intermediates using an appropriate organic solvent (e.g., butanol/pyridine acetate).
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram.
-
Quantification: Visualize the radiolabeled lipid I product (formed by MraY). Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Analysis: Compare the amount of lipid I formed in the presence of different concentrations of this compound to the no-antibiotic control. A decrease in lipid I formation indicates binding of this compound to C55-P. The binding stoichiometry can be estimated to be 2:1 (this compound:C55-P).[2]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing buffer conditions.
References
- 1. arizona-mall.com [arizona-mall.com]
- 2. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Model membrane approaches to determine the role of calcium for the antimicrobial activity of friulimicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. utsouthwestern.edu [utsouthwestern.edu]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
strategies to enhance the stability of the Friulimicin D lipopeptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of the Friulimicin D lipopeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, as a lipopeptide, is susceptible to both chemical and physical instability. The primary chemical degradation pathway is likely the deamidation of the exocyclic asparagine residue.[1] Physical instability can manifest as aggregation and precipitation, particularly in aqueous solutions.[2][3]
Q2: How does pH affect the stability of this compound?
A2: The rate of deamidation of asparagine residues is highly pH-dependent. Under neutral to alkaline conditions, deamidation often proceeds through a cyclic imide intermediate, which can then hydrolyze to form both aspartyl and isoaspartyl variants of this compound.[1] In acidic conditions, direct hydrolysis of the asparagine side chain to aspartic acid is more common.[1] Therefore, maintaining an optimal pH is crucial for stability.
Q3: What is the likely impact of temperature on this compound stability?
A3: As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. Elevated temperatures can accelerate deamidation and other potential hydrolytic reactions within the peptide backbone. For long-term storage, refrigeration or freezing is recommended.
Q4: Can the fatty acid chain of this compound contribute to instability?
A4: The unsaturated branched-chain fatty acid in this compound can be susceptible to oxidation.[4] This can lead to the formation of various oxidation products, potentially altering the biological activity and physical properties of the molecule.
Q5: What are some initial steps to improve the stability of my this compound samples?
A5: To improve stability, you should start by optimizing the pH of your solution, considering the use of a suitable buffer system. Storage at low temperatures (-20°C or -80°C) is also recommended. For long-term storage, lyophilization of the purified lipopeptide is a common and effective strategy.[5]
Troubleshooting Guides
Problem 1: Loss of biological activity of this compound in an aqueous solution over a short period.
| Possible Cause | Troubleshooting Steps |
| pH-induced deamidation of the exocyclic asparagine. | 1. Measure the pH of your solution. 2. Adjust the pH to a slightly acidic range (e.g., pH 5.0-6.0) using a suitable buffer (e.g., acetate (B1210297) or citrate (B86180) buffer). 3. Perform a time-course stability study at different pH values to determine the optimal pH for your application. |
| Temperature-dependent degradation. | 1. Ensure your samples are stored at an appropriate low temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). 2. Avoid repeated freeze-thaw cycles. Aliquot your stock solutions into single-use volumes. |
| Oxidation of the fatty acid chain. | 1. Consider adding an antioxidant (e.g., methionine, ascorbic acid) to your formulation. 2. Protect your samples from light by using amber vials. 3. Purge your solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Problem 2: Precipitation or aggregation of this compound in solution.
| Possible Cause | Troubleshooting Steps |
| Poor solubility at the working concentration and pH. | 1. Determine the solubility of this compound at different pH values. 2. Consider the use of co-solvents (e.g., ethanol, DMSO) in your stock solution, but be mindful of their compatibility with your experiments. |
| Hydrophobic interactions leading to aggregation. | 1. Incorporate stabilizing excipients such as non-ionic surfactants (e.g., Polysorbate 80) at a low concentration (e.g., 0.01-0.1%).[3] 2. Consider the use of cyclodextrins to encapsulate the hydrophobic fatty acid tail, potentially improving solubility and stability. |
| Ionic strength of the solution. | 1. Evaluate the effect of different salt concentrations on the solubility and stability of this compound. |
Data Presentation
Table 1: Representative Data on the Effect of pH on this compound Stability at 25°C
| pH | Buffer System (50 mM) | % Remaining this compound after 7 days | Major Degradation Product(s) |
| 4.0 | Acetate | 95% | Aspartyl-Friulimicin D |
| 5.0 | Acetate | 98% | Aspartyl-Friulimicin D |
| 6.0 | Phosphate | 92% | Isoaspartyl-Friulimicin D, Aspartyl-Friulimicin D |
| 7.0 | Phosphate | 85% | Isoaspartyl-Friulimicin D, Aspartyl-Friulimicin D |
| 8.0 | Tris | 78% | Isoaspartyl-Friulimicin D, Aspartyl-Friulimicin D |
Table 2: Representative Data on the Effect of Temperature on this compound Stability at pH 5.0
| Temperature | % Remaining this compound after 30 days |
| 4°C | 99% |
| 25°C | 90% |
| 40°C | 75% |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Aqueous Solution
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) at a concentration of 50 mM.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples into sealed, sterile vials and incubate them at a constant elevated temperature (e.g., 40°C or 50°C).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method (see Protocol 2) to determine the concentration of intact this compound and the formation of any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
-
Column and Mobile Phase Selection:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate this compound from its potential degradation products. A representative gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Detection: Use UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject this compound to forced degradation under various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 60°C for 48 hours.
-
Photostability: Expose to light (ICH Q1B guidelines).
-
-
Method Validation: Ensure that the degradation products are well-resolved from the parent this compound peak.
Mandatory Visualization
Caption: Inferred deamidation pathway of this compound.
Caption: Experimental workflow for a stability study.
References
- 1. youtube.com [youtube.com]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Friulimicin D and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Friulimicin D and the well-established antibiotic, Vancomycin. The information presented herein is supported by experimental data from publicly available scientific literature to assist researchers and professionals in drug development in understanding the potential of this compound as an alternative therapeutic agent.
Mechanism of Action: A Tale of Two Cell Wall Inhibitors
Both this compound and Vancomycin target bacterial cell wall synthesis, a critical pathway for bacterial survival. However, their specific mechanisms of action are distinct.
Vancomycin: This glycopeptide antibiotic inhibits the polymerization of peptidoglycan, a major component of the Gram-positive bacterial cell wall. It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor molecule.[1][2][3] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking.[1][2]
This compound: As a member of the lipopeptide class of antibiotics, this compound also disrupts cell wall synthesis but targets a different molecule. In a calcium-dependent manner, friulimicins form a complex with the bactoprenol (B83863) phosphate (B84403) carrier C55-P.[4][5] This lipid carrier is essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C55-P, this compound effectively halts the cell wall synthesis pathway at an earlier stage than Vancomycin.[4][5] Friulimicins A, B, C, and D are all produced by the actinomycete Actinoplanes friuliensis and are known to be highly active against multidrug-resistant Gram-positive bacteria.[6][7]
References
- 1. testinglab.com [testinglab.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
Friulimicin D vs. Daptomycin: A Comparative Analysis of their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent lipopeptide antibiotics: Friulimicin D and Daptomycin. Both antibiotics exhibit strong bactericidal activity against a range of Gram-positive pathogens, including multidrug-resistant strains. However, their molecular targets and modes of action are distinctly different, offering unique therapeutic opportunities and considerations. This document summarizes key quantitative data, details the experimental protocols used to elucidate their mechanisms, and provides visual representations of their respective pathways.
Executive Summary
This compound and Daptomycin are both calcium-dependent lipopeptide antibiotics. While structurally related, their mechanisms of action diverge significantly. Daptomycin disrupts the functional integrity of the bacterial cell membrane, leading to ion leakage and rapid cell death. In contrast, this compound inhibits the biosynthesis of the bacterial cell wall by binding to the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P). This guide will delve into the experimental evidence that substantiates these distinct mechanisms.
Quantitative Data Comparison
The in vitro activities of Friulimicin B (a close analogue of this compound) and Daptomycin have been compared against a panel of Gram-positive bacteria. The following table summarizes their Minimum Inhibitory Concentrations (MICs).
| Bacterial Strain | Friulimicin B MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.25 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.25 - 1 | 0.25 - 1 |
| Enterococcus faecalis ATCC 29212 | 1 | 1 - 2 |
| Enterococcus faecium ATCC 19434 | 0.5 | 1 |
| Streptococcus pneumoniae ATCC 49619 | 0.06 | 0.125 |
| Bacillus subtilis 168 | 0.078 | 0.5 |
Note: MIC values are determined using the broth microdilution method in Mueller-Hinton broth supplemented with 50 mg/L Ca²⁺. Data for Friulimicin B is presented as a proxy for this compound due to the availability of comparative data.
Mechanism of Action: A Detailed Comparison
Daptomycin: Membrane Disruption
Daptomycin's bactericidal activity is primarily due to its ability to disrupt the bacterial cell membrane.[1][2][3][4] This process is calcium-dependent and involves several key steps:
-
Calcium-Dependent Binding: Daptomycin binds to the bacterial cytoplasmic membrane in the presence of calcium ions.[1][2]
-
Insertion and Oligomerization: The lipophilic tail of Daptomycin inserts into the membrane, leading to the formation of oligomeric complexes.[1][4]
-
Membrane Depolarization and Ion Efflux: The formation of these complexes disrupts the membrane structure, creating channels that allow for the efflux of intracellular ions, particularly potassium.[2][4] This leads to rapid membrane depolarization.
-
Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential and ion gradients inhibits essential cellular processes such as DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[2]
This compound: Inhibition of Cell Wall Synthesis
In contrast to Daptomycin, this compound's primary mechanism of action is the inhibition of bacterial cell wall biosynthesis.[5][6][7] This is also a calcium-dependent process but targets a specific step in the peptidoglycan synthesis pathway:
-
Calcium-Dependent Complex Formation: this compound, in the presence of calcium ions, forms a complex with bactoprenol phosphate (C55-P).[5][6][7]
-
Sequestration of Bactoprenol Phosphate: C55-P is a crucial lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane.[5][7] By binding to C55-P, this compound sequesters this carrier, preventing it from participating in the cell wall synthesis cycle.
-
Inhibition of Lipid I and Lipid II Formation: The sequestration of C55-P directly inhibits the formation of Lipid I and subsequently Lipid II, which are essential intermediates in peptidoglycan synthesis.
-
Disruption of Cell Wall Integrity and Cell Death: The inability to synthesize new peptidoglycan leads to a weakened cell wall, ultimately causing cell lysis and death.[5]
Experimental Protocols
The distinct mechanisms of action of Daptomycin and this compound have been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.
Daptomycin: Membrane Depolarization Assay
This assay measures the change in bacterial membrane potential upon exposure to Daptomycin using a potential-sensitive fluorescent dye, such as DiSC3(5).
Materials:
-
Mid-log phase culture of Gram-positive bacteria (e.g., S. aureus)
-
HEPES buffer with glucose
-
DiSC3(5) fluorescent dye
-
Daptomycin solution
-
Fluorometer
Procedure:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation.
-
Wash the cells twice with HEPES buffer containing glucose.
-
Resuspend the cells in the same buffer to a standardized optical density.
-
Add the cell suspension to a cuvette in a fluorometer.
-
Add DiSC3(5) dye to the cell suspension and allow it to equilibrate, resulting in a stable, low baseline fluorescence as the dye partitions into the polarized membrane.
-
Record the baseline fluorescence for a few minutes.
-
Add Daptomycin to the cuvette at the desired concentration.
-
Continuously monitor the fluorescence intensity for 30-60 minutes. An increase in fluorescence indicates membrane depolarization as the dye is released from the membrane into the aqueous environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merlionpharma.com [merlionpharma.com]
- 6. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
A Comparative Guide to Bactoprenol Phosphate Inhibitors: Validating Friulimicin D's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. One such promising target is the bacterial cell wall synthesis pathway, specifically the lipid carrier bactoprenol (B83863) phosphate (B84403) (C55-P). This guide provides a comprehensive comparison of Friulimicin D, a potent lipopeptide antibiotic, with other inhibitors targeting the bactoprenol cycle. Through the presentation of supporting experimental data and detailed methodologies, we aim to validate the role of this compound as a formidable bactoprenol phosphate inhibitor.
Mechanism of Action: A Focus on the Bactoprenol Cycle
The biosynthesis of peptidoglycan, the essential component of the bacterial cell wall, relies on the lipid carrier bactoprenol phosphate (C55-P) to transport precursor molecules across the cell membrane. Various antibiotics exert their bactericidal effects by interfering with different stages of this cycle.
This compound, like its well-studied counterpart Friulimicin B, is understood to interrupt the cell wall precursor cycle by forming a calcium-dependent complex with bactoprenol phosphate.[1][2] This sequestration of C55-P prevents its utilization by the enzyme MraY, which catalyzes the first committed step of peptidoglycan synthesis on the membrane.[1] This targeted action effectively halts the entire cell wall production, leading to bacterial cell death.[1][3] This mechanism is distinct from many other classes of antibiotics, making it a valuable candidate against multidrug-resistant pathogens.
Comparative Analysis of Bactoprenol Pathway Inhibitors
To contextualize the efficacy of this compound, it is essential to compare its activity with other well-characterized inhibitors of the bactoprenol cycle. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Friulimicin B (as a proxy for this compound), Amphomycin, Bacitracin, Vancomycin, and Ramoplanin against representative Gram-positive bacteria. It is important to note that direct comparative studies under identical conditions are limited, and thus these values should be interpreted with consideration of potential variations in experimental methodologies.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Bactoprenol Pathway Inhibitors
| Antibiotic | Target | Staphylococcus aureus | Staphylococcus simulans 22 | Bacillus subtilis 168 |
| Friulimicin B | Bactoprenol Phosphate (C55-P) | MRSA: 1[4] | 0.078[1] | 0.078[1] |
| Amphomycin | Bactoprenol Phosphate (C55-P) | - | - | - |
| Bacitracin | Bactoprenol Pyrophosphate (C55-PP) | - | - | - |
| Vancomycin | Lipid II (D-Ala-D-Ala) | - | - | - |
| Ramoplanin | Lipid II | - | - | - |
Note: Data for this compound is limited; Friulimicin B data is presented as a close structural and functional analogue. MRSA: Methicillin-resistant Staphylococcus aureus. Dashes indicate that directly comparable data was not available in the searched literature.
Experimental Validation Protocols
The validation of a compound as a bactoprenol phosphate inhibitor involves several key experiments designed to elucidate its specific mechanism of action. Below are detailed protocols for essential assays.
MraY-Catalyzed Lipid I Formation Assay
This in vitro assay directly measures the inhibition of the MraY enzyme, which utilizes C55-P to synthesize Lipid I. A dose-dependent decrease in Lipid I formation in the presence of the test compound confirms its inhibitory effect on this specific step.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 60 mM Tris-HCl, 5 mM MgCl₂, pH 7.5):
-
Undecaprenyl phosphate (C₅₅-P)
-
UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pp)
-
Radiolabeled UDP-N-acetylglucosamine (UDP-[¹⁴C]GlcNAc)
-
Triton X-100 (to a final concentration of 0.5% w/v)
-
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixtures. Include a no-inhibitor control.
-
Enzyme Initiation: Initiate the reaction by adding purified MraY enzyme and membranes from a suitable bacterial source (e.g., Micrococcus luteus).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Extraction of Lipids: Stop the reaction and extract the lipid intermediates using an organic solvent mixture (e.g., n-butanol-pyridine acetate, 1:1, vol/vol, pH 4.2).
-
Analysis by Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) TLC plate and develop the chromatogram using an appropriate solvent system.
-
Quantification: Visualize the radiolabeled Lipid I spots (e.g., using a phosphorimager) and quantify the radioactivity to determine the extent of inhibition. Full inhibition is typically observed at a 2:1 molar ratio of Friulimicin B to C55-P.[1]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare a serial two-fold dilution of this compound and other antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For lipopeptides like Friulimicin, supplementation with Ca²⁺ (e.g., 50 µg/ml) is crucial.[1]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB from a fresh culture.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
Analysis of Cytoplasmic Peptidoglycan Precursor Accumulation by HPLC
Inhibition of the bactoprenol cycle leads to the accumulation of cytoplasmic peptidoglycan precursors, such as UDP-MurNAc-pentapeptide. This can be quantified by High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Bacterial Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with the test antibiotic at a concentration known to be inhibitory (e.g., 10x MIC).
-
Extraction of Precursors: After a defined incubation period (e.g., 30 minutes), harvest the bacterial cells and extract the soluble cytoplasmic precursors using a method such as boiling water extraction.
-
Sample Preparation: Centrifuge the extract to remove cell debris and filter the supernatant.
-
HPLC Analysis: Analyze the extracted precursors by reverse-phase HPLC.
-
Detection and Quantification: Monitor the elution profile at a suitable wavelength (e.g., 262 nm for UDP-containing compounds) and identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing its retention time to a known standard. The increase in the area of this peak in treated cells compared to untreated controls indicates inhibition of the membrane-associated steps of cell wall synthesis.
Visualizing the Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the targeted pathway, the mechanism of action of Friulimicin, and the experimental workflows.
Caption: Inhibition points of various antibiotics in the bacterial peptidoglycan synthesis pathway.
Caption: Mechanism of this compound action through sequestration of Bactoprenol-P.
Caption: Workflow for the in vitro MraY inhibition assay.
Conclusion
The available evidence strongly supports the validation of this compound as a potent inhibitor of bactoprenol phosphate. Its unique mechanism of sequestering C55-P, a central lipid carrier in cell wall biosynthesis, distinguishes it from many existing antibiotics and underscores its potential as a therapeutic agent against challenging Gram-positive infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparative analysis of this compound and other novel inhibitors targeting the bactoprenol cycle, paving the way for the development of next-generation antibiotics.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights into the C 55 -P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07190D [pubs.rsc.org]
A Comparative Analysis of Friulimicins A, B, C, and D: Structure, Mechanism, and Antimicrobial Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Friulimicin family of lipopeptide antibiotics: Friulimicin A, B, C, and D. These compounds, produced by the actinomycete Actinoplanes friuliensis, are potent inhibitors of Gram-positive bacteria, including multidrug-resistant strains. This document summarizes their structural differences, mechanism of action, and available data on their antimicrobial activity, supported by experimental insights.
Structural Comparison and Physicochemical Properties
Friulimicins A, B, C, and D are congeners that share an identical macrocyclic decapeptide core. Their structural diversity, which influences their biological activity, arises from variations in the N-acyl fatty acid side chain attached to an exocyclic asparagine residue. The principal constituent, Friulimicin B, has been the most extensively studied. All four compounds are amphiphilic, water-soluble, and possess an overall negative charge. Their antimicrobial efficacy is notably dependent on the presence of calcium ions (Ca²⁺), which enhances their amphiphilicity.
While detailed experimental data directly comparing the physicochemical properties of all four variants is limited in the available literature, the structural information allows for a comparative overview.
| Feature | Friulimicin A | Friulimicin B | Friulimicin C | Friulimicin D | Reference |
| Peptide Core | Identical Macrocyclic Decapeptide | Identical Macrocyclic Decapeptide | Identical Macrocyclic Decapeptide | Identical Macrocyclic Decapeptide | |
| Exocyclic Amino Acid | Asparagine | Asparagine | Asparagine | Asparagine | |
| Fatty Acid Side Chain | Varies | Branched C14 with a Δcis3 double bond | Varies | Varies | |
| Molecular Formula (Friulimicin B) | - | C₅₉H₉₄N₁₄O₁₉ | - | - |
Mechanism of Action: Targeting Cell Wall Biosynthesis
The mechanism of action for Friulimicin B has been elucidated in detail and is believed to be representative of the entire class due to their shared peptide core. Friulimicins inhibit bacterial cell wall synthesis through a novel mechanism that distinguishes them from many other classes of antibiotics.
In a calcium-dependent manner, Friulimicin B forms a complex with bactoprenol (B83863) phosphate (B84403) (C₅₅-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C₅₅-P, Friulimicins effectively halt the cell wall precursor cycle. This disruption prevents the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death. Furthermore, since C₅₅-P is also involved in the biosynthesis of other cell envelope components like teichoic acids, Friulimicins likely disrupt multiple essential pathways.
This mode of action is distinct from other antibiotics that target cell wall synthesis, such as beta-lactams (which inhibit transpeptidases) and glycopeptides like vancomycin (B549263) (which bind to the peptide side chain of peptidoglycan precursors).
Below is a diagram illustrating the proposed mechanism of action.
Antimicrobial Activity: A Comparative Overview
Friulimicin B has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE).
The following table summarizes the known antimicrobial spectrum for the Friulimicin class, primarily based on data for Friulimicin B.
| Bacterial Species | Antimicrobial Activity (Friulimicin B) | Reference |
| Staphylococcus aureus (including MRSA) | Potent Activity | |
| Streptococcus pneumoniae (including penicillin-resistant strains) | Potent Activity | |
| Enterococcus spp. (including VRE) | Potent Activity | |
| Clostridium difficile | Potent Activity |
Experimental Protocols
Detailed experimental protocols for a direct comparative analysis of Friulimicins A, B, C, and D are not available in the searched literature. However, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of lipopeptide antibiotics, which would be applicable to the Friulimicin family, is provided below. This protocol is based on the broth microdilution method.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
-
Friulimicin A, B, C, and D stock solutions of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB). The presence of physiological concentrations of calcium is critical for Friulimicin activity.
-
Bacterial strains for testing (e.g., S. aureus, E. faecalis, S. pneumoniae).
-
Sterile 96-well polypropylene (B1209903) microtiter plates.
-
Spectrophotometer.
-
Incubator.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of each Friulimicin stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to cover the expected MIC values.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only CAMHB and bacteria) and a sterility control well (containing only CAMHB).
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Below is a workflow diagram for the MIC determination protocol.
Conclusion
The Friulimicin family of lipopeptide antibiotics represents a promising class of antibacterial agents with a distinct mechanism of action targeting bacterial cell wall synthesis. While Friulimicin B has been well-characterized, a comprehensive, direct comparative analysis of the antimicrobial potency of all four congeners (A, B, C, and D) is a clear gap in the current scientific literature. Such studies would be invaluable for understanding the structure-activity relationships within this family and for guiding future drug development efforts. The provided experimental protocol for MIC determination offers a standardized method for conducting such a comparative analysis. Further research is warranted to fully elucidate the therapeutic potential of each member of the Friulimicin family.
Cross-Resistance Profile of Friulimicin D: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Friulimicin D with other antibiotics, supported by available experimental data. Friulimicins are a class of lipopeptide antibiotics produced by Actinoplanes friuliensis, with this compound being one of the congeners alongside the more extensively studied Friulimicin B.[1] Due to their structural similarity and shared mechanism of action, data for Friulimicin B is often used to infer the properties of this compound. This guide will primarily leverage data from studies on Friulimicin B to evaluate the potential for cross-resistance with other antibiotic classes.
Executive Summary
Friulimicin exhibits a low potential for cross-resistance with other major classes of antibiotics. This is attributed to its unique mechanism of action: the inhibition of bacterial cell wall synthesis through the sequestration of bactoprenol (B83863) phosphate (B84403) (C55-P).[2] This target is distinct from that of many other antibiotics, reducing the likelihood that resistance mechanisms to other drugs will confer resistance to friulimicins. Studies on in vitro-selected friulimicin-resistant mutants have shown only a slight decrease in susceptibility to some glycopeptides and lipopeptides. Furthermore, friulimicin retains potent activity against a range of clinically important antibiotic-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).
Mechanism of Action of Friulimicin
Friulimicin's antibacterial activity stems from its ability to bind to bactoprenol phosphate (C55-P), a lipid carrier essential for the translocation of peptidoglycan precursors across the bacterial cell membrane.[2] By sequestering C55-P, friulimicin effectively halts the cell wall synthesis pathway, leading to bacterial cell death. This mechanism is distinct from beta-lactams (which target penicillin-binding proteins), glycopeptides like vancomycin (B549263) (which bind to the D-Ala-D-Ala terminus of peptidoglycan precursors), and daptomycin (B549167) (which disrupts the cell membrane potential).[3]
Cross-Resistance Studies
Direct cross-resistance studies for this compound are limited. However, research on Friulimicin B provides valuable insights. In a study where Staphylococcus aureus was serially passaged with Friulimicin B to select for resistant mutants, only a low-level increase in the minimum inhibitory concentration (MIC) was observed (2 to 8-fold).[4] These Friulimicin B-resistant mutants exhibited a slight reduction in susceptibility to vancomycin and daptomycin.
In Vitro Activity Against Resistant Phenotypes
Friulimicin B has demonstrated potent in vitro activity against a variety of antibiotic-resistant Gram-positive bacteria. This suggests that the resistance mechanisms for these other antibiotics do not confer cross-resistance to friulimicin.
| Bacterial Species | Resistance Phenotype | Friulimicin B MIC (µg/mL) | Daptomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 - 0.5 | 0.25 - 0.5 | 0.5 - 1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 1 | 0.25 - 1 | 1 - 2 |
| Staphylococcus aureus | Glycopeptide-Intermediate (GISA) | 0.5 - 1 | 0.5 - 1 | 4 - 8 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 - 2 | 1 - 2 | 1 - 2 |
| Enterococcus faecium | Vancomycin-Resistant (VRE, VanA) | 1 - 4 | 2 - 4 | >256 |
| Enterococcus faecium | Vancomycin-Resistant (VRE, VanB) | 1 - 2 | 2 - 4 | >256 |
Table 1: Comparative in vitro activities of Friulimicin B, Daptomycin, and Vancomycin against selected Gram-positive bacteria. Data compiled from multiple sources.[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for the assays. For testing friulimicins and daptomycin, the media was supplemented with calcium to a final concentration of 50 mg/L. For friulimicin testing, 0.002% Tween 80 was also added to the broth.[5]
-
Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar (B569324) plate were suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted in the test medium to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Assay Procedure: Serial two-fold dilutions of the antibiotics were prepared in the appropriate test medium in a 96-well microtiter plate. An equal volume of the standardized bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Serial Passage for Resistance Development
This method is used to assess the potential for bacteria to develop resistance to an antibiotic over time.
-
Initial MIC Determination: The baseline MIC of the antibiotic against the test organism was determined.
-
Serial Passaging: A culture of the test organism was grown in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the antibiotic. After incubation, the culture from the highest concentration that showed growth was diluted and used to inoculate a new set of antibiotic dilutions.
-
Daily Passages: This process was repeated daily for a defined period (e.g., 26 passages).[4]
-
MIC Monitoring: The MIC was determined at regular intervals throughout the passaging experiment to monitor for any increase in resistance.
-
Stability of Resistance: At the end of the experiment, resistant mutants were cultured in an antibiotic-free medium for several passages to confirm the stability of the resistant phenotype.
Conclusion
Based on its unique mechanism of action and the available in vitro data for the closely related Friulimicin B, this compound is expected to have a low propensity for cross-resistance with other classes of antibiotics. It retains activity against many clinically relevant drug-resistant Gram-positive pathogens. The development of resistance to friulimicin itself appears to be a slow, multi-step process that results in only a minor decrease in susceptibility to some other cell wall active agents. These characteristics make this compound a promising candidate for further development, particularly for the treatment of infections caused by multidrug-resistant bacteria.
References
- 1. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. merlionpharma.com [merlionpharma.com]
- 5. merlionpharma.com [merlionpharma.com]
Validating the Target of Friulimicin D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel antibiotic is paramount. This guide provides a comprehensive comparison of experimental data and protocols for validating the target of Friulimicin D, a lipopeptide antibiotic, in various Gram-positive bacterial species. We will compare its efficacy with other antibiotics targeting the essential lipid carrier, bactoprenol (B83863) phosphate (B84403) (C55-P), and provide detailed methodologies for key validation experiments.
This compound, produced by Actinoplanes friuliensis, is a member of the amphomycin group of lipopeptide antibiotics.[1][2] Its primary mechanism of action involves the calcium-dependent formation of a complex with bactoprenol phosphate (C55-P), a crucial lipid carrier in the biosynthesis of the bacterial cell wall.[3][4] This interaction effectively sequesters C55-P, thereby inhibiting the cell wall precursor cycle and leading to bacterial cell death. This mode of action is distinct from other lipopeptide antibiotics like daptomycin, which primarily disrupts the bacterial cell membrane by forming pores.[5]
Comparative Antibacterial Activity
To objectively assess the efficacy of this compound, its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant Gram-positive bacteria are compared with those of other C55-P targeting antibiotics, Amphomycin and Tsushimycin. Daptomycin is included as a comparator with a different mechanism of action.
| Antibiotic | Target | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VSE) | E. faecium (VRE) | S. pneumoniae | B. subtilis | C. difficile |
| This compound | C55-P | 0.5 - 2 | 0.5 - 2 | 1 - 4 | 1 - 4 | 0.12 - 0.5 | 0.078 | 0.25 - 1 |
| Amphomycin | C55-P | 1 - 4 | 1 - 8 | 2 - 16 | 4 - 32 | 0.5 - 2 | 0.5 - 2 | 1 - 8 |
| Tsushimycin | C55-P | 0.5 - 2 | 1 - 4 | 1 - 8 | 2 - 16 | 0.25 - 1 | 0.12 - 0.5 | 0.5 - 2 |
| Daptomycin | Cell Membrane | 0.25 - 1 | 0.5 - 2 | 1 - 4 | 1 - 4 | 0.12 - 0.5 | 0.5 - 2 | 1 - 4 |
Note: MIC values are presented as ranges in µg/mL and are compiled from various sources. Actual values may vary depending on the specific strain and testing conditions.
Experimental Protocols for Target Validation
Accurate validation of an antibiotic's target is crucial. Below are detailed protocols for key experiments to confirm that this compound targets C55-P and does not primarily act by disrupting membrane integrity.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Antibiotic stock solutions
-
Calcium chloride (CaCl₂) solution (for calcium-dependent antibiotics)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the antibiotics in MHB in the 96-well plates. For calcium-dependent antibiotics like this compound, supplement the MHB with CaCl₂ to a final concentration of 50 µg/mL.
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits bacterial growth. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.
In Vitro Peptidoglycan Synthesis Assay
This assay directly measures the inhibition of cell wall synthesis by monitoring the incorporation of a radiolabeled precursor.[6]
Materials:
-
Bacterial cells (e.g., Bacillus subtilis)
-
Lysis buffer (e.g., Tris-HCl with lysozyme)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, ATP, UDP-N-acetylglucosamine)
-
Radiolabeled precursor (e.g., [¹⁴C]-N-acetylglucosamine)
-
This compound and control antibiotics
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Grow bacterial cells to mid-log phase and harvest by centrifugation.
-
Prepare a cell lysate by treating the cell pellet with lysis buffer.
-
Set up the reaction mixture containing the cell lysate, reaction buffer, and the radiolabeled precursor.
-
Add varying concentrations of this compound or control antibiotics to the reaction mixtures. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the peptidoglycan.
-
Filter the reaction mixtures through glass fiber filters and wash with TCA to remove unincorporated radiolabel.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
A dose-dependent decrease in radioactivity in the presence of this compound indicates inhibition of peptidoglycan synthesis.
Membrane Integrity Assay: Potassium Release
This assay assesses whether an antibiotic disrupts the bacterial cell membrane by measuring the leakage of intracellular potassium ions.[1][7]
Materials:
-
Bacterial cells (e.g., Staphylococcus aureus)
-
Buffer (e.g., HEPES or MES buffer)
-
Potassium-selective electrode
-
This compound, Daptomycin (positive control), and a negative control antibiotic (e.g., a cell wall synthesis inhibitor that does not affect the membrane)
-
Triton X-100 (for 100% lysis control)
Procedure:
-
Grow bacterial cells to mid-log phase, harvest, and wash with the buffer.
-
Resuspend the cells in the buffer to a defined optical density (e.g., OD₆₀₀ of 1.0).
-
Place the bacterial suspension in a stirred vessel at a constant temperature (e.g., 37°C).
-
Immerse the potassium-selective electrode in the suspension and allow the baseline reading to stabilize.
-
Add the antibiotic to be tested at a desired concentration (e.g., 10x MIC).
-
Monitor the change in extracellular potassium concentration over time.
-
At the end of the experiment, add Triton X-100 to lyse all cells and determine the total intracellular potassium concentration (100% release).
-
Express the potassium release as a percentage of the total. A significant and rapid increase in potassium release indicates membrane damage. This compound is expected to show minimal potassium release compared to the positive control, Daptomycin.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the bacterial cell wall synthesis pathway and the experimental workflow for validating this compound's target.
Caption: Bacterial peptidoglycan synthesis pathway and the target of this compound.
Caption: Experimental workflow for validating the target of this compound.
By employing these methodologies and comparing the results with known inhibitors, researchers can confidently validate the target of this compound and further explore its potential as a therapeutic agent against multidrug-resistant Gram-positive pathogens.
References
- 1. Potassium release, a useful tool for studying antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daptomycin versus Friulimicin B: In-Depth Profiling of Bacillus subtilis Cell Envelope Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Friulimicin D and Other Lipopeptide Antibiotics
This guide provides a detailed comparison of Friulimicin D with other lipopeptide antibiotics, with a primary focus on the clinically significant antibiotic, daptomycin (B549167). The comparison is based on their mechanism of action, in vitro activity against key pathogens, and the influence of experimental conditions on their performance. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Lipopeptide Antibiotics
Lipopeptide antibiotics are a class of natural and semi-synthetic drugs characterized by a lipid tail linked to a peptide core.[1] This structure allows them to interact with bacterial cell membranes, leading to their antimicrobial effects.[1] They are particularly important for treating infections caused by multidrug-resistant Gram-positive bacteria.[2][3] This guide will delve into the characteristics of this compound, a member of the friulimicin group, and compare it primarily with daptomycin, the most well-known lipopeptide antibiotic in clinical use.[2][3]
This compound is a naturally occurring lipopeptide produced by the actinomycete Actinoplanes friuliensis.[4][5] It is structurally composed of a cyclic peptide backbone and a lipid tail, which are crucial for its bactericidal activity.[4] Friulimicins, including this compound, are part of a larger family of lipopeptides that also includes the amphomycins.[5]
Mechanism of Action: A Tale of Two Targets
While both friulimicin and daptomycin are calcium-dependent lipopeptides that target the cell envelope of Gram-positive bacteria, their specific molecular mechanisms of action are distinct.[6][7]
This compound: The primary target of friulimicin is the bactoprenol (B83863) phosphate (B84403) carrier, C55-P.[6][7] In a calcium-dependent manner, friulimicin binds to C55-P, sequestering it and thereby interrupting the cell wall precursor cycle.[6][7] This inhibition of peptidoglycan synthesis prevents the formation of a functional cell wall, ultimately leading to bacterial cell lysis.[4][7] Since C55-P is also involved in the biosynthesis of other cell envelope components like teichoic acids, friulimicin likely disrupts multiple essential pathways.[6][7]
Daptomycin: In contrast, daptomycin exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1][2] After binding to the cell membrane in a calcium-dependent manner, daptomycin oligomerizes to form pores, leading to membrane depolarization and an efflux of ions, which ultimately results in cell death.[2][6] While it can cause perturbations in cell wall synthesis, its primary mode of action is considered to be membrane disruption.[8]
References
- 1. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 2. Polymyxin and lipopeptide antibiotics: membrane-targeting drugs of last resort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arizona-mall.com [arizona-mall.com]
- 5. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Independent Verification of Friulimicin D Antimicrobial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Friulimicin D and other key antibiotics against Gram-positive bacteria. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data for the closely related and well-studied compound, Friulimicin B, as a representative of the friulimicin family of lipopeptide antibiotics. This compound is a member of the friulimicin complex, which are all structurally similar cyclic lipopeptides.[1] This document offers a framework for the independent verification of its antimicrobial properties by presenting established experimental protocols and comparative data for relevant antibiotics.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Friulimicin B, Daptomycin (B549167), and Vancomycin against a panel of clinically significant Gram-positive bacteria. Lower MIC values are indicative of greater antimicrobial potency.
| Bacterial Strain | Friulimicin B MIC (µg/mL) | Daptomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Not specified | 0.5[2] | 0.5 - 2[3] |
| Staphylococcus simulans 22 | 0.078 (in the presence of Ca2+)[4] | Not specified | Not specified |
| Bacillus subtilis 168 | 0.078 (in the presence of Ca2+)[4] | Not specified | Not specified |
| Enterococcus faecalis | Not specified | 1[1] | Not specified |
| Enterococcus faecium (Vancomycin-Resistant - VRE) | Not specified | 4[1] | Resistant |
| Streptococcus pneumoniae (Penicillin-Resistant) | Not specified | ≤0.125[2] | Not specified |
| Viridans group streptococci | Not specified | 0.5[2] | Not specified |
Note: The antimicrobial activity of friulimicins is dependent on the presence of calcium ions (Ca2+).[4][5][6]
Experimental Protocols for Verification
To facilitate the independent verification of this compound's antimicrobial activity, detailed protocols for standard assays are provided below.
Minimum Inhibitory Concentration (MIC) Test
The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[7][8]
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8][9]
-
Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[8]
-
-
Reading and Interpretation:
Minimum Bactericidal Concentration (MBC) Test
The MBC test determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Principle: This test is an extension of the MIC test. Aliquots from the wells of the MIC assay that show no visible growth are sub-cultured onto an agar (B569324) medium without the antimicrobial agent. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][11]
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Plate a specific volume (e.g., 100 µL) from each of these wells onto a suitable agar medium (e.g., Mueller-Hinton Agar).[9]
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.[9]
-
After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.[10]
Time-Kill Assay
The time-kill assay provides information on the rate of antimicrobial killing over time.
Principle: A standardized bacterial inoculum is exposed to a constant concentration of the antimicrobial agent. At specified time intervals, aliquots are removed, and the number of viable bacteria is determined by plating and colony counting.[12]
Procedure:
-
Preparation:
-
Prepare a standardized bacterial suspension as described for the MIC test (approximately 5 x 10⁵ CFU/mL).[12]
-
Prepare tubes with the desired concentrations of the antimicrobial agent (e.g., 1x MIC, 4x MIC) in broth. Include a growth control tube without the antimicrobial agent.
-
-
Inoculation and Sampling:
-
Inoculate the tubes with the bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]
-
-
Enumeration:
-
Perform serial dilutions of each aliquot in a sterile saline solution.
-
Plate a specific volume of the appropriate dilutions onto agar plates.[12]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time to generate a time-kill curve. Bactericidal activity is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[12]
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of Friulimicin and a general workflow for antimicrobial susceptibility testing.
Caption: Workflow for determining MIC, MBC, and time-kill kinetics of an antimicrobial agent.
Caption: Friulimicin inhibits bacterial cell wall synthesis by forming a complex with C55-P.
Friulimicin exhibits a unique mechanism of action by targeting bactoprenol (B83863) phosphate (B84403) (C55-P), a lipid carrier essential for the biosynthesis of the bacterial cell wall.[4][5][6] In the presence of calcium ions, Friulimicin forms a complex with C55-P, which prevents its utilization by the enzyme MraY in the formation of Lipid I, a crucial intermediate in peptidoglycan synthesis.[5][13] This disruption of the cell wall precursor cycle ultimately leads to bacterial cell death.[4][5] This mode of action is distinct from many other classes of antibiotics, making it a promising candidate against multidrug-resistant pathogens.[4][14]
References
- 1. Antimicrobial activity of daptomycin against multidrug-resistant Gram-positive strains collected worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Friulimicin D: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-positive pathogens necessitates innovative therapeutic strategies. Friulimicin D, a lipopeptide antibiotic, presents a promising scaffold for development. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis through binding to bactoprenol (B83863) phosphate (B84403) (C55-P), offers a unique target that is distinct from many currently available antibiotics.[1] This guide explores the rationale and methodologies for assessing the synergistic effects of this compound with other antimicrobial agents, providing a framework for preclinical evaluation.
While specific synergistic data for this compound is not yet publicly available, this guide will draw parallels from studies on Friulimicin B, a closely related structural analog, and daptomycin (B549167), a clinically established lipopeptide that shares some mechanistic features.[1][2] The primary focus will be on combinations with antibiotics that also target the bacterial cell wall, a strategy known to be effective in overcoming resistance and enhancing bactericidal activity.
Rationale for Synergy: Targeting the Peptidoglycan Synthesis Pathway
This compound's primary target, C55-P, is a critical lipid carrier responsible for transporting peptidoglycan precursors across the bacterial cell membrane.[1] By sequestering C55-P, this compound effectively halts the initial stages of cell wall construction. This mechanism suggests a strong potential for synergy with antibiotics that inhibit later stages of peptidoglycan synthesis, such as β-lactams and glycopeptides.
-
β-Lactam Antibiotics (e.g., Oxacillin, Nafcillin, Ceftaroline): These agents inhibit penicillin-binding proteins (PBPs), the enzymes responsible for the final cross-linking of the peptidoglycan layer. By weakening the cell wall at a different stage, β-lactams may enhance the efficacy of this compound. Furthermore, some studies with daptomycin have shown that β-lactams can alter the bacterial cell surface charge, potentially facilitating the binding of the lipopeptide.[3]
-
Glycopeptide Antibiotics (e.g., Vancomycin): Vancomycin (B549263) acts by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. A combination of this compound and vancomycin would create a dual blockade of the peptidoglycan synthesis pathway, potentially leading to a potent synergistic effect.
Quantitative Assessment of Synergy: In Vitro Methodologies
Two primary in vitro methods are employed to quantify the synergistic effects of antibiotic combinations: the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.
Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference (Additive) |
| > 4.0 | Antagonism |
While specific FICI values for this compound combinations are not available, Table 2 presents data from studies on daptomycin, a comparable lipopeptide, in combination with β-lactams and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA).
Table 2: Representative FICI Values for Daptomycin Combinations against MRSA
| Combination | Organism | FICI | Reference |
| Daptomycin + Oxacillin | MRSA | ≤ 0.5 | [4] |
| Daptomycin + Nafcillin | MRSA | ≤ 0.5 | [3] |
| Daptomycin + Ceftaroline | MRSA | ≤ 0.5 | [3] |
| Daptomycin + Vancomycin | MRSA | > 0.5 to 4.0 | [5] |
Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal activity of antibiotic combinations over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
Table 3: Representative Time-Kill Assay Results for Daptomycin Combinations
| Combination | Organism | Observation | Reference |
| Daptomycin + Oxacillin | MRSA | Synergistic and bactericidal activity observed. | [6] |
| Daptomycin + Ceftaroline | VRE | Synergy demonstrated against all tested strains. | [7] |
| Daptomycin + Vancomycin | MRSA | Generally indifferent to additive effects observed. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. The following are generalized protocols for checkerboard and time-kill assays, which can be adapted for testing this compound.
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent. Serially dilute the antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB). For this compound, supplementation with Ca2+ (typically 50 mg/L) is essential for its activity.[1]
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to each well. Create a two-dimensional gradient by serially diluting this compound down the columns and the partner antibiotic across the rows.[8] This results in a checkerboard of varying antibiotic concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Reading and FICI Calculation: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth. Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Time-Kill Assay Protocol
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it in CAMHB (supplemented with Ca2+ for this compound) to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.[8]
-
Experimental Setup: Prepare culture tubes with the following:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., 0.5x MIC)
-
Partner antibiotic alone (at a relevant concentration)
-
This compound and the partner antibiotic in combination
-
-
Incubation and Sampling: Incubate all tubes at 37°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[8]
-
Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates. Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition. Synergy is determined by comparing the reduction in bacterial count in the combination tube to the single-agent tubes.
Visualizing the Mechanisms and Workflows
Diagrams are essential tools for understanding the complex interactions in antibiotic synergy.
Caption: Peptidoglycan synthesis pathway and targets of various antibiotics.
Caption: Experimental workflow for assessing antibiotic synergy.
Conclusion
The unique mechanism of action of this compound makes it a compelling candidate for combination therapy, particularly with agents that also target the bacterial cell wall. While direct evidence for synergistic combinations involving this compound is still forthcoming, the extensive data on daptomycin provides a strong rationale for investigating combinations with β-lactams and glycopeptides. The experimental protocols and frameworks presented in this guide offer a systematic approach to evaluating these potential synergies, which will be crucial for the future clinical development of this compound and other novel lipopeptide antibiotics.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Combination Antimicrobial Therapy for Vancomycin-Resistant Enterococcus faecium Infections: Review of the Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. med.unc.edu [med.unc.edu]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Friulimicin D in a Laboratory Setting
A comprehensive guide for researchers on the safe handling and disposal of the lipopeptide antibiotic, Friulimicin D, ensuring minimal environmental impact and adherence to laboratory safety protocols.
This compound is a lipopeptide antibiotic isolated from the actinomycete Actinoplanes friuliensis.[1] As with all antibiotics, proper disposal is crucial to prevent the development of antimicrobial resistance in the environment and to ensure the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, safety-focused disposal procedures based on general best practices for antibiotic waste in a research setting.
Core Principles of Antibiotic Waste Management
The primary goal of antibiotic disposal is to denature the active compound, preventing its release into the wastewater system where it could contribute to the rise of antibiotic-resistant bacteria.[2] All materials contaminated with this compound, including stock solutions, used media, and contaminated labware, should be treated as hazardous chemical waste.
Disposal Procedures for this compound
The following step-by-step procedures are recommended for the safe disposal of this compound.
1. Solid Waste (e.g., contaminated pipette tips, gloves, empty vials):
-
Collect all solid waste in a designated, clearly labeled hazardous waste container.
-
This container should be separate from regular biohazardous waste.
-
Follow your institution's guidelines for the final disposal of chemical waste, which typically involves incineration by a licensed waste management company.
2. Liquid Waste (e.g., stock solutions, unused media):
-
High-Concentration Stock Solutions: These are considered hazardous chemical waste and should never be poured down the drain.[2] They must be collected in a sealed, labeled container for chemical waste disposal.
-
Used Cell Culture Media: Autoclaving may not be sufficient to inactivate all antibiotics. Therefore, it is best practice to collect all media containing this compound as chemical waste.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the collection and disposal of liquid chemical waste.
3. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated before washing.
-
Soak glassware in a solution known to degrade peptides or as recommended by your institution's EHS guidelines.
-
After decontamination, the glassware can be washed and autoclaved according to standard laboratory procedures.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found in the public domain, a general best practice for rendering antibiotic waste non-hazardous is through chemical degradation or incineration. The specific method should always be in accordance with local regulations and institutional policies.
Quantitative Data
No specific quantitative data for the disposal of this compound, such as effective deactivating concentrations of chemical agents, is currently available in the public literature. Researchers should consult with their institution's EHS department for any established protocols for similar lipopeptide antibiotics.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles for handling antibiotics. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for definitive disposal instructions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
